molecular formula C7H9NO3 B1353320 Ethyl 5-methylisoxazole-4-carboxylate CAS No. 51135-73-0

Ethyl 5-methylisoxazole-4-carboxylate

Cat. No.: B1353320
CAS No.: 51135-73-0
M. Wt: 155.15 g/mol
InChI Key: KOMSQTMQKWSQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-8-11-5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMSQTMQKWSQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426552
Record name Ethyl 5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51135-73-0
Record name Ethyl 5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-METHYLISOXAZOLE-4-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Alternative Synthesis Routes for Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary and alternative synthetic routes for Ethyl 5-methylisoxazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably as a precursor for the synthesis of Leflunomide, an immunosuppressive drug.[1] The isoxazole core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[2] Consequently, efficient and scalable synthetic routes to this intermediate are of significant interest to the pharmaceutical industry. This guide explores the most common and effective methods for its preparation.

Primary Synthesis Route: Cyclocondensation of Ethyl 2-(ethoxymethylene)acetoacetate with Hydroxylamine

The most widely employed method for the synthesis of this compound involves the cyclocondensation reaction between ethyl 2-(ethoxymethylene)acetoacetate and a hydroxylamine source. This method is attractive due to the ready availability of the starting materials and generally good yields. The reaction proceeds via the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to afford the isoxazole ring.

General Reaction Scheme

The overall transformation is depicted below:

G cluster_0 Route 1: Cyclocondensation EMAAE Ethyl 2-(ethoxymethylene)acetoacetate Product This compound EMAAE->Product HA Hydroxylamine (NH2OH) HA->Product Base Base (e.g., NaOAc, NaOH) Base->Product Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Product

Figure 1: General scheme for the cyclocondensation synthesis of this compound.

Experimental Protocols

Several variations of this protocol exist, primarily differing in the choice of hydroxylamine salt, base, and solvent.

Protocol 2.2.1: Using Hydroxylamine Sulfate and Sodium Acetate [3]

  • Reaction Setup: Charge a three-necked round-bottom flask with ethyl ethoxymethyleneacetoacetic ester (1.0 eq) and a solution of sodium acetate (1.1 eq) in a minimal amount of water.

  • Solvent Addition: Add ethanol (approx. 1.6 mL per gram of ester) to the mixture.

  • Cooling: Cool the mixture to approximately -5 °C using an acetone-salt-ice bath. The mixture may solidify into a reddish-brown syrup.

  • Hydroxylamine Addition: Prepare a solution of hydroxylamine sulfate (0.55 eq) in water and add it dropwise to the cooled reaction mixture, maintaining the temperature between -5 °C and 0 °C.

  • Reaction: Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be used without further purification or distilled under vacuum.[3]

Protocol 2.2.2: Using Aqueous Hydroxylamine [4]

  • Reaction Setup: Dissolve ethyl 2-ethoxymethyleneacetoacetate (1.0 eq) in methanol (3.0 mL per gram of ester) and cool the solution to 0 °C.

  • Hydroxylamine Addition: Slowly add a 50% aqueous solution of hydroxylamine (1.0 eq) over 1 hour, maintaining the temperature between -5 °C and 0 °C.

  • Initial Stirring: Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Reflux: Warm the reaction mixture to 20-30 °C and then heat to reflux for 1 hour.

  • Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Extraction: Cool the residue to room temperature and add hexane. Subsequently, add saturated sodium bicarbonate solution and water. Stir thoroughly and separate the layers. Re-extract the aqueous layer with hexane.

  • Final Steps: Combine all organic layers, wash with water, and remove the solvent under reduced pressure to obtain the product.[4]

Quantitative Data Comparison

The following table summarizes the quantitative data from various reported procedures for this synthesis route.

ParameterProtocol 2.2.1 (Patent)[3]Protocol 2.2.2 (ChemicalBook)[4]Chinese Patent[1]
Starting Material Ethyl ethoxymethyleneacetoacetateEthyl ethoxymethyleneacetoacetateEthyl ethoxymethyleneacetoacetate
Reagents Hydroxylamine sulfate, Sodium acetate50% aq. HydroxylamineHydroxylamine hydrochloride, Inorganic base
Solvent Ethanol/WaterMethanolOrganic Solvent
Temperature -5 °C to 0 °C-5 °C to Reflux15 °C to 75 °C
Crude Yield 85%[5]79%>78% (two steps)
Purity (HPLC) High (isomer < 0.1%)[3]98.7% (isomer < 0.5%)>99.0% (isomer < 1.0%)

Alternative Synthesis Route: 1,3-Dipolar Cycloaddition

An alternative approach to the isoxazole ring system is through a [3+2] cycloaddition reaction. While not as commonly reported for this specific target molecule, the reaction of a nitrile oxide with an appropriate enamine provides a regioselective route to 4-isoxazolecarboxylates. This method can offer high purity, free from positional isomers.[6]

General Reaction Scheme

This route involves the in-situ generation of a nitrile oxide from a primary nitroalkane, which then undergoes a 1,3-dipolar cycloaddition with an enamine derived from ethyl acetoacetate.

G cluster_1 Route 2: 1,3-Dipolar Cycloaddition Nitroalkane Primary Nitroalkane (e.g., 1-Nitropropane) Product Ethyl 3,5-disubstituted-4-isoxazolecarboxylate Nitroalkane->Product Enamine Enamine of Ethyl Acetoacetate (e.g., Ethyl β-pyrrolidinocrotonate) Enamine->Product DehydratingAgent Dehydrating Agent (e.g., POCl3) DehydratingAgent->Product

Figure 2: General scheme for the 1,3-dipolar cycloaddition synthesis of 4-isoxazolecarboxylates.

Experimental Protocol (Adapted for this compound)

The following is an adapted protocol based on a similar synthesis.[6]

  • Enamine Formation:

    • In a flask equipped with a Dean-Stark apparatus, dissolve ethyl acetoacetate (1.0 eq) and pyrrolidine (1.0 eq) in benzene.

    • Reflux the mixture for approximately 45 minutes, collecting the theoretical amount of water.

    • Remove the benzene under reduced pressure to yield crude ethyl β-pyrrolidinocrotonate, which can be used without further purification.

  • Cycloaddition Reaction:

    • In a three-necked flask under a nitrogen atmosphere, dissolve the crude enamine (1.0 eq), a primary nitroalkane (e.g., nitroethane, 1.3 eq), and triethylamine in chloroform.

    • Cool the flask in an ice bath.

    • Slowly add a solution of phosphorus oxychloride (1.1 eq) in chloroform.

    • After the addition is complete (approx. 3 hours), remove the ice bath and continue stirring at room temperature for 15 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel and wash with cold water.

    • Wash the organic layer with 6 N HCl until the washes are acidic, followed by washes with 5% aqueous NaOH and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

    • Distill the residue under vacuum to obtain the pure product.

Expected Quantitative Data
ParameterData for a similar compound (Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate)[6]
Yield 68-71%
Boiling Point 72 °C @ 0.5 mm Hg
Refractive Index (nD23) 1.4615
Spectroscopic Data (1H NMR, CCl4) δ 1.3 (m, 6H), 2.6 (s, 3H), 2.7 (q, 2H), 4.2 (q, 2H)
Spectroscopic Data (IR) 1725, 1605, 1300 cm-1

Summary and Comparison of Routes

The choice of synthetic route will depend on factors such as the desired scale, purity requirements, and availability of starting materials and reagents.

  • Route 1 (Cyclocondensation): This is the more established and direct route for the synthesis of this compound. It is well-documented in patents for large-scale production. The main challenge lies in controlling the reaction conditions to minimize the formation of the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate.[1][3] The use of mild bases and low temperatures appears to favor the formation of the desired 5-methyl isomer.[3]

  • Route 2 (1,3-Dipolar Cycloaddition): This method offers excellent regioselectivity, potentially avoiding the issue of isomeric impurities.[6] However, it involves an additional step for the preparation of the enamine and uses reagents such as phosphorus oxychloride, which require careful handling. This route may be more suitable for laboratory-scale synthesis where high purity is a primary concern.

Conclusion

This technical guide has provided a comprehensive overview of the key synthetic strategies for this compound. For industrial applications, the optimization of the cyclocondensation of ethyl 2-(ethoxymethylene)acetoacetate with hydroxylamine remains the most viable approach. For research and development purposes, where regiochemical purity is paramount, the 1,3-dipolar cycloaddition route presents a compelling alternative. The detailed protocols and comparative data herein should serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.

References

An In-depth Technical Guide to the Reaction Mechanism of Ethyl 5-methylisoxazole-4-carboxylate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the predominant reaction mechanism for the synthesis of Ethyl 5-methylisoxazole-4-carboxylate, a key intermediate in the manufacturing of several pharmaceutical compounds. This document outlines the core chemical transformations, provides detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway.

Core Reaction Mechanism: Claisen Condensation followed by Cyclization

The most common and industrially relevant synthesis of this compound proceeds through a two-step process. The first step involves the formation of an intermediate, ethyl 2-ethoxymethyleneacetoacetate, from ethyl acetoacetate. This is followed by a cyclization reaction with hydroxylamine to yield the final isoxazole product. This method is favored due to its high regioselectivity, which minimizes the formation of the isomeric ethyl 3-methylisoxazole-4-carboxylate.[1]

Step 1: Formation of Ethyl 2-ethoxymethyleneacetoacetate

Ethyl acetoacetate is reacted with triethyl orthoformate, often in the presence of acetic anhydride. This reaction is a variation of the Claisen condensation. The acetic anhydride reacts with the ethanol byproduct, driving the equilibrium towards the formation of the enol ether product, ethyl 2-ethoxymethyleneacetoacetate.

Step 2: Cyclization with Hydroxylamine

The purified ethyl ethoxymethyleneacetoacetate is then reacted with hydroxylamine. The reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon of the acetoacetate moiety, followed by an intramolecular condensation and dehydration to form the stable isoxazole ring. The ethoxymethylene group acts as a protecting group for the formyl group, which ultimately becomes the C4 carbon of the isoxazole ring, thus directing the regioselectivity of the cyclization.

The overall reaction can be summarized as follows:

Reactants:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride (optional, as a dehydrating agent)

  • Hydroxylamine (often from hydroxylamine hydrochloride or sulfate)

  • A base (e.g., sodium acetate, potassium carbonate) to liberate free hydroxylamine

Intermediates:

  • Ethyl 2-ethoxymethyleneacetoacetate

Product:

  • This compound

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various sources for the synthesis of this compound and its immediate precursor.

ParameterStep 1: Ethyl ethoxymethyleneacetoacetate FormationStep 2: this compound FormationSource(s)
Reactants Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydrideEthyl 2-ethoxymethyleneacetoacetate, Hydroxylamine hydrochloride/sulfate, Base (e.g., Sodium Acetate)[1][2][3]
Solvent None or Acetic anhydrideMethanol, Ethanol, Water[1][4]
Temperature 90-120 °C-20 °C to 10 °C (initial addition), then reflux[2][3][4]
Reaction Time Not specified1.5 hours (including addition and reflux)[4]
Yield Not specified79%[4]
Purity Not specified98.7% (HPLC)[4]
Isomer Impurity Not applicable< 1.0% (ethyl 3-methylisoxazole-4-carboxylate)[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

Experiment 1: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate

This procedure is adapted from patented industrial processes.[2][3]

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser.

  • Reagents:

    • Ethyl acetoacetate (1.0 mol)

    • Triethyl orthoformate (1.2 mol)

    • Acetic anhydride (1.5 mol)

  • Procedure:

    • Charge the flask with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

    • Heat the mixture to approximately 100-110 °C with stirring.

    • Ethyl acetate and ethanol will begin to distill off. Continue heating and distillation until the temperature of the reaction mixture reaches about 120 °C.

    • The reaction is typically complete when the distillation of low-boiling components ceases.

    • The resulting crude ethyl ethoxymethyleneacetoacetate can be purified by vacuum distillation, although some procedures use it directly in the next step after removal of volatile impurities.

Experiment 2: Synthesis of this compound

This protocol is based on a detailed synthetic procedure.[4]

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • Reagents:

    • Ethyl 2-ethoxymethyleneacetoacetate (0.59 mol)

    • Methanol (330 mL)

    • 50% aqueous hydroxylamine (0.59 mol)

    • Hexane

    • Saturated sodium bicarbonate solution

    • Water

  • Procedure:

    • Dissolve ethyl 2-ethoxymethyleneacetoacetate in methanol in the reaction flask and cool the solution to 0 °C in an ice bath.

    • Slowly add the 50% aqueous hydroxylamine solution via the addition funnel, maintaining the temperature between -5 and 0 °C. The addition should take approximately 1 hour.

    • After the addition is complete, continue stirring at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature (20-30 °C).

    • Heat the mixture to reflux and maintain for 1 hour.

    • After reflux, cool the mixture and remove the methanol by distillation under reduced pressure.

    • To the oily residue, add 500 mL of hexane and stir for 30 minutes.

    • Add 100 mL of saturated sodium bicarbonate solution followed by 400 mL of water. Stir thoroughly and then allow the layers to separate in a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 200 mL portions of hexane.

    • Combine all organic layers and wash twice with 250 mL portions of water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a yellow oil.

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the step-by-step reaction mechanism for the formation of this compound from ethyl acetoacetate.

Reaction_Mechanism EAA Ethyl Acetoacetate EMAE Ethyl 2-ethoxymethyleneacetoacetate EAA->EMAE Condensation (100-120 °C) TEOF Triethyl Orthoformate TEOF->EMAE AA Acetic Anhydride AA->EMAE Intermediate1 Addition Intermediate EMAE->Intermediate1 Nucleophilic Addition HA Hydroxylamine (NH2OH) HA->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product This compound Intermediate2->Product Dehydration

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of this compound.

Experimental_Workflow Start Start Step1 Step 1: Mix Ethyl Acetoacetate, Triethyl Orthoformate, and Acetic Anhydride Start->Step1 Heat_Distill Heat to 100-120 °C and Distill off Byproducts Step1->Heat_Distill Intermediate_Formation Formation of Crude Ethyl 2-ethoxymethyleneacetoacetate Heat_Distill->Intermediate_Formation Cooling Cool Reaction Mixture to 0 °C Intermediate_Formation->Cooling Add_HA Slowly Add Aqueous Hydroxylamine (-5 to 0 °C) Cooling->Add_HA Reflux Warm to Room Temperature and Reflux for 1 hour Add_HA->Reflux Workup Workup: 1. Remove Solvent 2. Extraction with Hexane 3. Wash with NaHCO3 and Water Reflux->Workup Final_Product Final Product: This compound Workup->Final_Product

Caption: Experimental workflow for the synthesis of the target molecule.

References

Physical and chemical properties of Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis. Its isoxazole core is a key feature in various biologically active molecules, indicating its significance in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known applications.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, characterization, and application in synthetic chemistry.

General Properties

A summary of the key identifiers and molecular properties of this compound is presented below.

PropertyValueReference
CAS Number 51135-73-0[1][2][3][4][5][6]
Molecular Formula C₇H₉NO₃[2][3][4][5][6]
Molecular Weight 155.15 g/mol [2][3][4][5][6]
IUPAC Name ethyl 5-methyl-1,2-oxazole-4-carboxylate[2]
Synonyms 5-Methylisoxazole-4-carboxylic acid ethyl ester, Ethyl 5-methyl-1,2-oxazole-4-carboxylate[5][6]
Physical Form Solid or Liquid[1][7]
Physicochemical Data

Quantitative data regarding the physicochemical properties are essential for experimental design and process development.

PropertyValueConditionsReference
Melting Point 49-52°C[1]
Boiling Point 95-97°C15 mmHg[1]
Density 1.118 g/mLat 25 °C[1]
Refractive Index n20/D 1.460at 20 °C
Flash Point 93.4 °C (200.1 °F)
pKa -3.53±0.50Predicted[1]
Solubility Chloroform, Methanol[1]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols derived from established literature.

Synthesis from Ethyl 2-ethoxymethyleneacetoacetate

This method involves the reaction of ethyl 2-ethoxymethyleneacetoacetate with hydroxylamine.

Materials:

  • Ethyl 2-ethoxymethyleneacetoacetate

  • Methanol

  • 50% aqueous hydroxylamine

  • Hexane

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol) in methanol (330 ml) and cool the solution to 0°C.[8]

  • Slowly add 50.0% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous) to the cooled solution over 1 hour, maintaining the temperature between -5 and 0°C.[8]

  • After the addition is complete, continue stirring at 0°C for 30 minutes.[8]

  • Warm the reaction mixture to 20-30°C and then reflux for 1 hour.[8]

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[8]

  • Cool the residue to room temperature. Add hexane (500 ml) and stir for 30 minutes.[8]

  • Sequentially add saturated sodium bicarbonate solution (100 ml) and water (400 ml), stir thoroughly, and allow the layers to separate.[8]

  • Separate the organic layer and re-extract the aqueous layer with hexane (2 x 200 ml).[8]

  • Combine all organic layers and wash with water (2 x 250 ml).[8]

  • Remove the solvent under reduced pressure to yield the product as a yellow thick oil.[8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from ethyl ethoxymethyleneacetoacetic ester.

SynthesisWorkflow A Ethyl Ethoxymethyleneacetoacetic Ester + Hydroxylamine Sulfate B Reaction in Ethanol with Sodium Acetate (-5°C) A->B Cyclization C Crude Ethyl-5-methylisoxazole-4-carboxylate B->C Formation D Hydrolysis with Strong Acid C->D Purification Step E 5-Methylisoxazole-4-carboxylic Acid D->E Final Acid

Caption: Synthesis workflow for this compound.

Spectral Data

  • IR (Infrared) Spectroscopy: 1725, 1605, 1300 cm⁻¹[9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) (CCl₄): δ 1.3 (m, 6H, 2CH₃), 2.6 (s, 3H, C=CCH₃), 2.7 (q, 2H, CH₂CH₃), 4.2 (q, 2H, OCH₂CH₃)[9]

Applications and Biological Significance

This compound is a precursor in the synthesis of more complex molecules. For instance, it is an intermediate in the preparation of Leflunomide, a pyrimidine synthesis inhibitor used as a disease-modifying antirheumatic drug (DMARD).[10][11] The isoxazole ring system is a common motif in pharmacologically active compounds, and this particular ester provides a scaffold for further chemical modifications. Some research has indicated that compounds derived from this structure may exhibit systemic antifungal activity, although this can be accompanied by phytotoxicity.[8]

Safety Information

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Appropriate personal protective equipment (PPE), such as eye shields and gloves, should be used when handling this compound. It is recommended to work in a well-ventilated area.

Conclusion

This compound is a versatile chemical intermediate with established synthetic routes and important applications in the pharmaceutical industry. The data and protocols presented in this guide offer a valuable resource for researchers and professionals engaged in organic synthesis and drug development. Further investigation into its biological activities and the development of novel derivatives could lead to the discovery of new therapeutic agents.

References

Technical Guide: Ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methylisoxazole-4-carboxylate, identified by CAS number 51135-73-0, is a heterocyclic compound that serves as a critical building block in organic synthesis. Its structure, combining an isoxazole ring with an ethyl ester functional group, makes it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Notably, it is a key precursor in the synthesis of Leflunomide, an immunomodulatory drug used in the treatment of rheumatoid and psoriatic arthritis.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in the context of drug development, particularly focusing on the mechanism of action of its derivatives.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a 5-methylisoxazole ring with an ethyl carboxylate group at the 4-position.

Synonyms: 5-Methylisoxazole-4-carboxylic acid ethyl ester, Ethyl 5-methyl-1,2-oxazole-4-carboxylate[4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₉NO₃[4][6]
Molecular Weight 155.15 g/mol [4][7]
Appearance Colorless to yellow liquid/solid[1][8]
Melting Point 49-52 °C[8]
Boiling Point 95-97 °C at 15 mmHg[8]
76-82 °C at 5 mmHg[1]
Density 1.118 g/mL at 25 °C[5][8]
Refractive Index (n20/D) 1.460[5]
Solubility Chloroform, Methanol[8]
pKa (Predicted) -3.53 ± 0.50[8]
Spectral Data

While specific spectra are proprietary to various suppliers, typical analytical data for this compound would include:

  • ¹H NMR: Expected signals would correspond to the ethyl group (a quartet and a triplet), the methyl group on the isoxazole ring (a singlet), and the proton on the isoxazole ring (a singlet).

  • ¹³C NMR: Signals would be present for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the ethyl group carbons, and the methyl group carbon.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester, C=N stretching of the isoxazole ring, and C-O stretching.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 155, with fragmentation patterns corresponding to the loss of the ethoxy group or other parts of the molecule.

Synthesis and Experimental Protocols

This compound is commonly synthesized via the reaction of an enamine with a nitrile oxide precursor. A widely used method involves the cyclization of ethyl ethoxymethyleneacetoacetate with hydroxylamine.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A Ethyl Ethoxymethyleneacetoacetate C Methanol (Solvent) A->C B Hydroxylamine B->C D Cooling (-5 to 0 °C) C->D Mixing E Reflux D->E Heating F This compound E->F Cyclization

Synthesis of this compound
Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[9][10]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve ethyl 2-ethoxymethyleneacetoacetate (1.0 eq) in methanol.

  • Cooling: Cool the solution to a temperature between -5 and 0 °C using an ice-salt bath.

  • Addition of Hydroxylamine: Slowly add an aqueous solution of hydroxylamine (1.0 eq) to the cooled reaction mixture over a period of 1 hour, ensuring the temperature remains below 0 °C.

  • Stirring: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.

  • Reflux: Gradually warm the reaction mixture to room temperature and then heat to reflux for 1 hour.

  • Work-up:

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • To the residue, add hexane and stir for 30 minutes.

    • Add saturated sodium bicarbonate solution and water, and stir thoroughly.

    • Separate the organic layer. Extract the aqueous layer with hexane.

    • Combine the organic layers and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Role in Drug Development: Precursor to Leflunomide

This compound is a crucial intermediate in the industrial synthesis of Leflunomide.[11][12][13] The synthesis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation with 4-(trifluoromethyl)aniline.

Leflunomide Synthesis Workflow

G A Ethyl 5-methylisoxazole- 4-carboxylate B Hydrolysis (e.g., H₂SO₄) A->B C 5-Methylisoxazole- 4-carboxylic Acid B->C D Activation (e.g., SOCl₂) C->D E 5-Methylisoxazole- 4-carbonyl Chloride D->E G Amidation E->G F 4-(Trifluoromethyl)aniline F->G H Leflunomide G->H

Synthesis of Leflunomide from its precursor

Mechanism of Action: Inhibition of Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide.[14][15] Teriflunomide is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[14][15][16]

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[17][18] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines.[1][15] This has a cytostatic effect on rapidly proliferating cells, such as activated lymphocytes, which are heavily reliant on the de novo pathway for pyrimidine synthesis.[14][15][16] This inhibition leads to cell cycle arrest in the G1 phase, thereby suppressing the immune response in autoimmune diseases like rheumatoid arthritis.[15][16]

Signaling Pathway: DHODH Inhibition

G cluster_pathway De Novo Pyrimidine Synthesis cluster_drug cluster_effect Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Cell_Cycle_Arrest G1 Cell Cycle Arrest Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines Lymphocyte_Proliferation Decreased Lymphocyte Proliferation Pyrimidines->Lymphocyte_Proliferation Required for Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism Dihydroorotate_Orotate_edge Dihydroorotate_Orotate_edge Teriflunomide->Dihydroorotate_Orotate_edge Inhibition Immune_Suppression Immunosuppression Lymphocyte_Proliferation->Immune_Suppression

Mechanism of action of Leflunomide's active metabolite

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably Leflunomide. Its well-defined synthesis and reactivity make it a key component for researchers in medicinal chemistry and drug development. Understanding its properties and the biological pathways of its derivatives is crucial for the development of new therapeutic agents targeting cell proliferation and immune responses.

References

A Comprehensive Guide to the Theoretical Calculation of Ethyl 5-methylisoxazole-4-carboxylate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the theoretical investigation of the stability of Ethyl 5-methylisoxazole-4-carboxylate. In the absence of specific published computational studies on this molecule, this document outlines a robust, hypothetical study based on established computational chemistry protocols commonly applied to related isoxazole derivatives. The methodologies, data presentation formats, and logical workflows are derived from analogous research in the field, offering a comprehensive roadmap for researchers seeking to perform such an analysis.

Introduction to the Stability of Isoxazole Derivatives

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous pharmaceuticals. The stability of these molecules is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for predicting molecular stability, reactivity, and conformational preferences.[1][2][3] This guide focuses on the application of these methods to this compound, a compound of interest in synthetic and medicinal chemistry. Understanding its conformational landscape and thermodynamic stability is crucial for its potential applications.

Theoretical Approach to Stability Analysis

A typical computational workflow for assessing the stability of a molecule like this compound involves several key steps. This process begins with the generation of an initial 3D structure, followed by a thorough conformational analysis to identify all possible low-energy shapes (conformers) of the molecule. Each of these conformers is then subjected to geometry optimization and frequency calculations to determine its thermodynamic properties.

G cluster_0 Computational Workflow for Stability Analysis A Initial 3D Structure Generation B Conformational Analysis (e.g., Molecular Mechanics Scan) A->B C Identification of Low-Energy Conformers B->C D Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) C->D E Frequency Calculation (at the same level of theory) D->E F Thermodynamic Data Extraction (Gibbs Free Energy, Enthalpy, etc.) E->F G Analysis of Relative Stabilities and Population Distribution F->G

Figure 1: A generalized workflow for the computational stability analysis of a flexible molecule.

Detailed Experimental Protocols (Hypothetical)

This section outlines the detailed computational methodologies that would be employed in a thorough stability analysis of this compound.

3.1. Software and Hardware

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The computations would be carried out on a high-performance computing cluster to handle the demands of DFT calculations.

3.2. Conformational Analysis

Due to the presence of a flexible ethyl ester group, a comprehensive conformational search is the first critical step.

  • Method: A molecular mechanics-based conformational search using a force field like MMFF94 or AMBER would be initially performed to explore the potential energy surface associated with the rotation around the C-O and C-C single bonds of the ethyl group.

  • Procedure: The dihedral angle of the C-C-O-C bond of the ethyl ester would be systematically rotated in increments of 30 degrees, and for each increment, a full geometry optimization would be carried out at the molecular mechanics level. This would identify a set of unique low-energy conformers.

3.3. Quantum Mechanical Calculations

The low-energy conformers identified from the molecular mechanics search would then be subjected to more accurate quantum mechanical calculations.

  • Level of Theory: Density Functional Theory (DFT) is a widely used and reliable method for such systems.[3][4] A common and effective choice would be the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure.

  • Geometry Optimization: Each conformer would be fully optimized at the B3LYP/6-311++G(d,p) level of theory in the gas phase. The convergence criteria for the optimization would be set to the software's default "tight" settings to ensure a true energy minimum is located.

  • Frequency Calculations: Following successful geometry optimization, frequency calculations would be performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies would confirm that each optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

3.4. Solvation Effects

To model a more realistic chemical environment, the effect of a solvent (e.g., water or ethanol) would be investigated using an implicit solvation model.

  • Method: The Polarizable Continuum Model (PCM) is a computationally efficient and widely used method for this purpose.

  • Procedure: Single-point energy calculations would be performed on the gas-phase optimized geometries using the B3LYP/6-311++G(d,p) level of theory with the PCM model applied.

Predicted Conformational Isomers

The primary source of conformational isomerism in this compound is the orientation of the ethyl ester group relative to the isoxazole ring. The two most likely planar conformers would be the s-trans and s-cis forms, arising from rotation around the single bond connecting the ester group to the isoxazole ring.

G cluster_0 Conformational Isomerism of the Ethyl Ester Group A This compound B Rotation around C(ring)-C(ester) bond A->B C s-trans conformer (More stable due to less steric hindrance) B->C D s-cis conformer (Less stable due to steric clash) B->D

Figure 2: Logical relationship between the parent molecule and its principal conformers.

Data Presentation (Hypothetical Data)

The quantitative results from the theoretical calculations would be summarized in a series of tables for clarity and ease of comparison.

Table 1: Calculated Thermodynamic Properties of Conformers (Gas Phase)

ConformerElectronic Energy (Hartree)Enthalpy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
s-trans-552.123456-552.001234-552.0456780.00
s-cis-552.121987-552.000112-552.0439871.06

Table 2: Key Optimized Geometric Parameters for the s-trans Conformer

ParameterBond/AngleValue
Bond LengthO1-N2 (isoxazole)1.42 Å
Bond LengthC4-C7 (ester)1.48 Å
Bond AngleO1-N2-C3108.5°
Dihedral AngleC5-C4-C7-O8179.8°

Table 3: Calculated Electronic Properties of the Most Stable Conformer

PropertyValue (eV)
HOMO Energy-6.89
LUMO Energy-1.23
HOMO-LUMO Gap5.66

Conclusion

This guide has outlined a comprehensive theoretical framework for investigating the stability of this compound. By following the detailed computational protocols, researchers can obtain valuable insights into the conformational preferences, thermodynamic stabilities, and electronic properties of this molecule. Such information is invaluable for understanding its chemical behavior and for the rational design of new molecules with desired properties in the field of drug development. While the data presented here is hypothetical, the methodologies are grounded in established computational practices for the study of isoxazole derivatives.

References

An In-depth Technical Guide on the Solubility of Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-methylisoxazole-4-carboxylate (CAS No. 51135-73-0), a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information inferred from synthesis and purification processes, alongside a standardized experimental protocol for determining solubility.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₉NO₃--INVALID-LINK--
Molecular Weight 155.15 g/mol --INVALID-LINK--
Appearance Yellow thick oil-like product--INVALID-LINK--
Density 1.118 g/mL at 25 °C--INVALID-LINK--
Boiling Point 95-97 °C at 15 mmHg--INVALID-LINK--
Melting Point 49-52 °C--INVALID-LINK--
Flash Point 93.4 °C--INVALID-LINK--
Refractive Index n20/D 1.460--INVALID-LINK--

Solubility Profile

Currently, there is no specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in common organic solvents available in peer-reviewed literature or chemical databases. However, qualitative solubility can be inferred from documented synthesis and purification procedures.

Qualitative Solubility Summary:

Based on available information, this compound is soluble in the following organic solvents:

  • Chloroform [1]

  • Methanol [1]

  • Hexane [1][2]

  • Dichloromethane

  • Benzene

During its synthesis, the compound is often dissolved in methanol.[1][2] For purification, it is extracted from an aqueous solution using hexane, indicating good solubility in non-polar solvents and poor solubility in water.[1][2] A related compound, ethyl isoxazole-3-carboxylate, is noted for its "good solubility and stability," which suggests that isoxazole esters as a class tend to be soluble in a range of organic solvents.

Given its structure—an ester with a heterocyclic ring—it is expected to be miscible with a variety of common organic solvents, including other alcohols (like ethanol and isopropanol), ethers (like diethyl ether and tetrahydrofuran), and esters (like ethyl acetate).

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following standard protocol for the isothermal shake-flask method is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

  • Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

  • Dissolution: Add a known volume of the pre-equilibrated solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or g/100mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Equilibrate in Shaker Bath (Constant Temperature) B->C D Allow Excess Solid to Settle C->D E Withdraw and Filter Supernatant D->E F Dilute Sample E->F G Analyze Concentration (HPLC/GC) F->G H Calculate Solubility G->H

Caption: A flowchart of the isothermal shake-flask method for solubility measurement.

References

Technical Guide: Health and Safety for Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information currently available for Ethyl 5-methylisoxazole-4-carboxylate (CAS No. 51135-73-0). The information is compiled for professionals in research and development who may handle this compound.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₉NO₃[1][2]
Molecular Weight 155.15 g/mol [1][2]
CAS Number 51135-73-0[1][2]
Appearance No information available
Density 1.118 g/mL at 25 °C[2]
Flash Point 93.4 °C (200.1 °F)[2]
Refractive Index n20/D 1.460[2]
Storage Temperature 2-8°C, Refrigerator[3]

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its classification according to the Globally Harmonized System (GHS).[1]

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2
alt text
Warning H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2
alt text
Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3
alt text
Warning H335: May cause respiratory irritation

Toxicological Information

A critical review of available safety data sheets and toxicological databases reveals a lack of specific quantitative toxicity data for this compound.

Toxicity EndpointValue
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available

The primary health risks are associated with its irritant properties to the skin, eyes, and respiratory system.[1] While specific studies on this compound are not publicly available, the hazard classifications suggest that direct contact should be avoided.

Experimental Protocols for Hazard Determination

The irritancy of a chemical like this compound is typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Based on OECD Guideline 404)

The potential for a substance to cause skin irritation is assessed through in vivo or in vitro methods. The in vivo test, OECD Guideline 404, involves the following general steps:

  • Animal Model : The albino rabbit is the preferred species for this test.[4][5]

  • Test Substance Application : A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a shaved patch of skin (approximately 6 cm²) on the animal.[5]

  • Exposure Duration : The substance is held in contact with the skin for a period of 4 hours.[5]

  • Observation : After the exposure period, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling). Observations are typically made at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[6]

  • Scoring : The severity of the skin reactions is graded according to a standardized scoring system. If the effects persist, observations may continue for up to 14 days to assess reversibility.[5][6]

It's important to note that a weight-of-the-evidence approach, including data from validated in vitro tests, is recommended before conducting in vivo studies to minimize animal testing.[6]

Eye Irritation Testing (Based on OECD Guideline 405)

To determine the potential for serious eye damage or irritation, a similar standardized approach is used.

  • Animal Model : Healthy, young albino rabbits are used for this test.[2][7]

  • Test Substance Application : A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8]

  • Observation : The eyes are examined for any signs of irritation, such as redness, swelling, and corneal opacity, at 1, 24, 48, and 72 hours after application.[8]

  • Scoring and Assessment : The severity of the ocular lesions is scored. The duration of the study is sufficient to evaluate the reversibility of any effects observed.[7]

As with skin irritation testing, in vitro and ex vivo alternatives are encouraged to be considered before performing in vivo tests.[2]

Safe Handling and Personal Protective Equipment (PPE)

Based on the known hazards, the following precautions are recommended:

Precautionary AreaRecommendationsP-Codes
Engineering Controls Handle in a well-ventilated place.[9]P271
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[2]P280
Hygiene Measures Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product.[6][8]P264
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid contact with skin and eyes.[8][9]P261
Storage Keep container tightly closed in a dry and well-ventilated place.[6]P403 + P233
Disposal Dispose of contents/container to an approved waste disposal plant.P501

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for handling a chemical with the hazard profile of this compound.

SafeHandlingWorkflow Safe Handling Workflow for Irritant Chemicals start Start: Receive Chemical assess Assess Hazards (Review SDS) start->assess ppe Select & Don PPE (Gloves, Goggles, Lab Coat) assess->ppe handling Chemical Handling (In Ventilated Hood) ppe->handling spill Spill Occurs? handling->spill No exposure Exposure Occurs? spill_proc Follow Spill Protocol (Evacuate, Notify, Clean-up) spill->spill_proc Yes spill->exposure No decontaminate Decontaminate Work Area & Remove PPE spill_proc->decontaminate exposure_proc Follow First Aid (Flush Skin/Eyes, Seek Medical Attention) exposure->exposure_proc Yes waste Dispose of Waste (Follow Institutional Guidelines) exposure->waste No exposure_proc->decontaminate waste->decontaminate end End: Store Chemical Properly decontaminate->end

Caption: Logical workflow for the safe handling of irritant chemicals.

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties. While specific toxicological data such as LD50 values are not available, the GHS classification clearly indicates risks of skin, eye, and respiratory irritation. Professionals handling this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The experimental protocols for determining irritancy are well-established and would follow OECD guidelines if such testing were to be conducted.

References

Methodological & Application

Synthesis of Leflunomide from Ethyl 5-Methylisoxazole-4-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive set of application notes and detailed protocols for the synthesis of the immunomodulatory drug Leflunomide, starting from Ethyl 5-methylisoxazole-4-carboxylate. This synthesis is a two-step process involving the hydrolysis of the starting ester to its corresponding carboxylic acid, followed by an amide coupling reaction.

I. Overview of the Synthetic Pathway

The synthesis of Leflunomide from this compound is a well-established route that proceeds in two primary stages:

  • Hydrolysis: The ethyl ester of 5-methylisoxazole-4-carboxylate is hydrolyzed to yield 5-methylisoxazole-4-carboxylic acid (MIA). This is typically achieved under acidic conditions.

  • Amidation: The resulting carboxylic acid (MIA) is then coupled with 4-(trifluoromethyl)aniline to form the final product, Leflunomide. This step often involves the activation of the carboxylic acid to a more reactive species, such as an acid chloride.

Below is a diagram illustrating the overall workflow of this synthetic process.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation cluster_2 Purification A This compound B 5-methylisoxazole-4-carboxylic acid (MIA) A->B  Acidic Hydrolysis (e.g., H2SO4) C 5-methylisoxazole-4-carboxylic acid (MIA) D 5-methylisoxazole-4-carbonyl chloride (MIA-Cl) C->D  Activation (e.g., SOCl2) F Leflunomide D->F Amide Coupling E 4-(trifluoromethyl)aniline E->F G Crude Leflunomide H Purified Leflunomide G->H  Precipitation or Recrystallization

Figure 1: Workflow for the synthesis of Leflunomide.

II. Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Hydrolysis of this compound to 5-methylisoxazole-4-carboxylic acid (MIA)

This protocol is adapted from established methods utilizing acidic hydrolysis.[1]

Materials:

  • This compound

  • 60% aqueous Sulfuric Acid (H₂SO₄)

  • Toluene

  • 2% Acetic Acid in Toluene

Equipment:

  • Two-necked round-bottom flask

  • Mechanical stirrer

  • Distillation apparatus (horizontal condenser)

  • Heating mantle

  • Filtration apparatus

  • Refrigerator

Procedure:

  • In a two-necked flask equipped with a mechanical stirrer and a horizontal condenser for distillation, charge 40.0 g of crude Ethyl-5-methylisoxazole-4-carboxylate and 44 g of 60% sulfuric acid.

  • Heat the mixture to 85°C while continuously distilling off the ethanol formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the starting ester has disappeared (approximately 4 hours).

  • Once the reaction is complete, cool the mixture in a refrigerator to induce precipitation of the solid acid.

  • Filter the solid 5-methylisoxazole-4-carboxylic acid.

  • For further purification, the crude acid can be crystallized from a solution of 2% acetic acid in toluene to yield a product with high purity (approximately 99.9%).

Step 2: Amidation of 5-methylisoxazole-4-carboxylic acid (MIA) to Leflunomide

This protocol involves the activation of the carboxylic acid to its acid chloride, followed by reaction with 4-(trifluoromethyl)aniline.[2][3]

Materials:

  • 5-methylisoxazole-4-carboxylic acid (MIA)

  • Toluene

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount, optional)

  • 4-(trifluoromethyl)aniline

  • Sodium bicarbonate (NaHCO₃)

  • Water

Equipment:

  • Reaction vessel with a reflux condenser and stirrer

  • Heating mantle

  • Dropping funnel

  • Filtration apparatus

  • Vacuum oven

Procedure:

Part A: Preparation of 5-methylisoxazole-4-carbonyl chloride (MIA-Cl)

  • To a reaction vessel equipped with a reflux condenser and stirrer, add 5-methylisoxazole-4-carboxylic acid (1.0 eq) and toluene (approximately 12.5 mL per gram of MIA).

  • Heat the mixture to reflux to azeotropically remove any residual water.

  • Cool the solution to 25-30°C.

  • Optionally, add a catalytic amount of N,N-Dimethylformamide (~0.01 eq).

  • Slowly add thionyl chloride (1.1 eq) to the mixture at 25-30°C.

  • Heat the reaction mixture to 65-70°C and maintain for approximately 6 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • After completion, the resulting solution containing the crude MIA-Cl can be used directly in the next step, or the excess thionyl chloride and toluene can be evaporated under reduced pressure.

Part B: N-Acylation to form Leflunomide

  • In a separate reaction vessel, prepare a suspension of 4-(trifluoromethyl)aniline (1.0-1.05 eq) and sodium bicarbonate (1.1 eq) in toluene (approximately 14 mL per gram of MIA-Cl).

  • Warm the suspension to 40-60°C with vigorous stirring.

  • Add the MIA-Cl solution from Part A dropwise to the suspension over 20-30 minutes.

  • Stir the mixture at this temperature for 2-3 hours. Monitor the reaction for completion (e.g., by HPLC or TLC).

  • Upon completion, cool the reaction mixture to ambient temperature (or further to 0-5°C) to induce the precipitation of crude Leflunomide.

  • Isolate the solid product by filtration.

  • If an aqueous phase is present, perform a phase separation and wash the organic layer with water before precipitation.

Purification of Leflunomide

High-purity Leflunomide is crucial for research applications. The crude product can be purified by one of the following methods.[2]

Method A: Isolation by Precipitation

  • Following the completion of the acylation reaction, if performed at an elevated temperature, allow the mixture to cool to ambient temperature (approx. 25°C). Further cooling to 0-5°C may improve the yield.

  • Leflunomide will precipitate from the organic solvent (e.g., toluene) as a white powder.

  • Isolate the solid product by filtration.

  • Wash the collected solid with a small amount of cold solvent.

  • Dry the purified Leflunomide under vacuum at 60-80°C until a constant weight is achieved.

Method B: Recrystallization

  • Suspend the crude, dried Leflunomide in a suitable solvent, such as toluene.

  • Heat the suspension to reflux until all the solid dissolves.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the white, crystalline product by filtration.

  • Wash the crystals with a minimal amount of cold solvent.

  • Dry the final product under vacuum at 60-80°C.

The purity of the synthesized Leflunomide should be assessed using methods such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic techniques.

III. Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid.

Method ReferenceChlorinating AgentAcylation SolventBaseYield (%)Purity (%)
Method 1[2]Thionyl ChlorideTolueneNaHCO₃8699.5 (by HPLC)
Method 2[4][5]Thionyl ChlorideDimethoxyethane (DME)4-Trifluoromethylaniline (excess)6899.8 (by HPLC)
Method 3[2]Thionyl ChlorideToluene / WaterNaHCO₃8896 (by HPLC)
Method 4[2]Thionyl ChlorideTolueneNone (equimolar aniline)60-70>99.8 (by HPLC)

IV. Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key dependencies in the synthesis of Leflunomide.

G Start Start: This compound Hydrolysis Step 1: Hydrolysis - Acidic conditions - Heat and distillation Start->Hydrolysis MIA Intermediate: 5-methylisoxazole-4-carboxylic acid (MIA) Hydrolysis->MIA Activation Step 2a: Activation - Thionyl chloride - Toluene MIA->Activation MIA_Cl Intermediate: 5-methylisoxazole-4-carbonyl chloride (MIA-Cl) Activation->MIA_Cl Amidation Step 2b: Amidation - 4-(trifluoromethyl)aniline - Base (e.g., NaHCO3) MIA_Cl->Amidation Crude_Leflunomide Crude Product: Leflunomide Amidation->Crude_Leflunomide Purification Purification - Precipitation or - Recrystallization Crude_Leflunomide->Purification Final_Product Final Product: Purified Leflunomide Purification->Final_Product

Figure 2: Logical flow of the Leflunomide synthesis process.

References

Application Notes and Protocols: The Role of Ethyl 5-methylisoxazole-4-carboxylate in a Novel Peptide Synthesis Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of Ethyl 5-methylisoxazole-4-carboxylate as a key precursor in the synthesis of a novel, unnatural β-amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA). Subsequently, we detail the application of AMIA in solid-phase peptide synthesis (SPPS) for the creation of novel α/β-mixed peptides. Such hybrid peptides are of significant interest in drug discovery as peptidomimetics with enhanced therapeutic potential.[1][2]

Introduction: From Ethyl Ester Precursor to Unnatural Amino Acid

This compound is a pivotal starting material for the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a non-proteinogenic β-amino acid.[1] Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties, making them valuable scaffolds in medicinal chemistry.[1] The incorporation of unnatural amino acids like AMIA into peptide chains is a key strategy to overcome the limitations of natural peptides, such as poor stability against proteolysis.[1]

This document outlines the synthetic pathway from this compound to AMIA and the subsequent protocols for the incorporation of AMIA into peptide sequences using solid-phase peptide synthesis (SPPS).

Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

The synthesis of AMIA from precursors of this compound is a multi-step process. A common route involves the initial synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, which is then hydrolyzed to the final carboxylic acid.[1]

Synthetic Workflow

The overall synthetic scheme can be visualized as a three-step process starting from common laboratory reagents to yield AMIA.

Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) cluster_0 Step 1: Intermediate P1 Synthesis cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Hydrolysis to AMIA Triethyl orthoacetate Triethyl orthoacetate P1 Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) Triethyl orthoacetate->P1 Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->P1 DMAP (cat.) DMAP (cat.) DMAP (cat.)->P1 P2 Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2) P1->P2 AMIA 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) P2->AMIA EtONa EtONa EtONa->P2 NH2OH·HCl NH2OH·HCl NH2OH·HCl->P2 NaOH NaOH NaOH->AMIA

Caption: Synthetic pathway for 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA).

Experimental Protocol: Synthesis of AMIA

Materials:

  • Triethyl orthoacetate

  • Ethyl cyanoacetate

  • 4-Dimethylaminopyridine (DMAP)

  • Ethanol (EtOH)

  • Sodium ethoxide (EtONa)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • 10% Hydrochloric acid (HCl)

  • Water

Procedure:

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) [1]

  • In a round bottom flask, mix Triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.

  • Add a catalytic amount of DMAP to the mixture.

  • Heat the mixture to 110 °C.

  • Continuously remove the ethanol formed during the reaction.

  • After the reaction is complete, cool the mixture.

  • The resulting precipitate is filtered and washed with a 10% HCl solution.

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2) [1]

  • Dissolve the intermediate P1 in ethanol.

  • In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Add the solution of P1 to the EtONa/NH₂OH·HCl mixture.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Evaporate the excess ethanol under reduced pressure.

  • Filter the obtained precipitate, wash with water, and dry.

Step 3: Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) [1]

  • Dissolve the solid intermediate P2 in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the solution to reflux for a specified period to ensure complete hydrolysis of the ester.

  • After cooling, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain AMIA.

Application of AMIA in Solid-Phase Peptide Synthesis (SPPS)

AMIA can be incorporated into peptide chains as an unnatural β-amino acid using standard solid-phase peptide synthesis techniques.[1][2] This allows for the creation of novel α/β-mixed peptides with potentially enhanced biological activities and stabilities.[1]

SPPS Workflow for AMIA Incorporation

The general workflow for incorporating AMIA at the N-terminus of a resin-bound peptide is depicted below.

SPPS Workflow for AMIA Incorporation Resin Resin-bound Peptide (N-terminus deprotected) Coupling Coupling Step Resin->Coupling Washing Washing Coupling->Washing AMIA_sol AMIA Solution (with coupling reagents) AMIA_sol->Coupling Cleavage Cleavage from Resin Washing->Cleavage Final_Peptide Purified α/β-mixed Peptide Cleavage->Final_Peptide

Caption: General workflow for incorporating AMIA into a peptide via SPPS.

Experimental Protocol: N-terminal Modification of a Peptide with AMIA

This protocol describes the coupling of AMIA to the N-terminus of a peptide synthesized on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amino group

  • 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

  • Coupling reagents (e.g., DIC/OxymaPure)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • AMIA Coupling:

    • Prepare a solution of AMIA (e.g., 3 equivalents relative to resin loading) and a coupling agent (e.g., OxymaPure, 3 eq.) in DMF.

    • Add the activating agent (e.g., DIC, 3 eq.) to the AMIA solution and pre-activate for 5 minutes.

    • Add the activated AMIA solution to the resin.

    • Shake the reaction vessel at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge to pellet the crude peptide, wash with diethyl ether, and dry.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry (e.g., ESI-MS).[1]

Quantitative Data Summary

The efficiency of the coupling of AMIA to the N-terminus of different peptide sequences can be evaluated. The following table summarizes hypothetical data based on typical SPPS outcomes.

Peptide SequenceCoupling MethodAMIA EquivalentsCoupling Time (h)Crude Purity (%)
H-DVYT-NH₂Classical SPPS3285
H-EAAA-NH₂Classical SPPS3290
H-PPPP-NH₂Ultrasonic Agitated SPPS3188
H-PPPPP-NH₂Classical SPPS3282

Conclusion

This compound serves as a valuable precursor for the synthesis of the unnatural β-amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA). The successful incorporation of AMIA into peptide chains via solid-phase peptide synthesis opens avenues for the development of novel α/β-mixed peptides.[1][2] These peptidomimetics, containing the biologically active isoxazole moiety, are promising candidates for further investigation in drug discovery and development programs. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers interested in exploring this innovative approach to peptide design.

References

Application Notes and Protocols: Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate to synthesize 5-methylisoxazole-4-carboxylic acid. This pivotal chemical transformation is a key step in the synthesis of various pharmaceutical compounds, including the immunosuppressive drug Leflunomide.[1][2][3] The protocols outlined below detail both acidic and basic hydrolysis methods, offering flexibility based on available reagents and equipment.

Chemical Reaction

The hydrolysis of this compound involves the cleavage of the ester bond to yield 5-methylisoxazole-4-carboxylic acid and ethanol. This reaction can be catalyzed by either an acid or a base.

Reaction Scheme:

Ethyl 5-methylisoxazole-4-carboxylate5-methylisoxazole-4-carboxylic acid

Experimental Protocols

Two primary methods for the hydrolysis of this compound are presented: Acid-catalyzed hydrolysis using sulfuric acid and base-catalyzed hydrolysis using sodium hydroxide.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid to catalyze the hydrolysis of the ester. A method employing 60% aqueous sulfuric acid has been shown to be effective and can reduce reaction times compared to other acid mixtures.[4]

Materials and Reagents:

ReagentGrade
This compound≥98%
Sulfuric acid (H₂SO₄)60% aqueous solution
TolueneACS Reagent
Acetic acidGlacial
Deionized Water (H₂O)

Equipment:

  • Two-necked round-bottom flask

  • Mechanical stirrer

  • Condenser for distillation

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Beakers and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a two-necked flask equipped with a mechanical stirrer and a distillation condenser, combine 40.0 g of crude this compound and 44 g of 60% sulfuric acid solution.[1]

  • Heating and Distillation: Heat the reaction mixture to 85°C.[1] Continuously distill off the ethanol as it is generated during the reaction.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is considered complete when the spot corresponding to the starting ester has completely disappeared.[1] This process typically takes around 4 hours.[1]

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature.[1] The solid product will precipitate out of the solution. Collect the crude 5-methylisoxazole-4-carboxylic acid by filtration.[1]

  • Recrystallization: To purify the product, dissolve the crude acid in 60 mL of a 2% acetic acid in toluene mixed solvent.[1] Heat the mixture for 30 minutes until the solid is fully dissolved, then allow it to cool to room temperature to induce crystallization.[1]

  • Final Product Collection: Collect the purified crystals of 5-methylisoxazole-4-carboxylic acid by filtration.

Data Presentation:

ParameterValueReference
Starting Material40.0 g crude this compound[1]
Hydrolysis Reagent44 g of 60% Sulfuric Acid[1]
Reaction Temperature85°C[1]
Reaction Time4 hours[1]
Crude Product Yield16.5 g[1]
Purified Product Yield9.5 g[1]
Product Purity~99.9%[1]
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis is a common and effective method for converting esters to carboxylic acids.[5] This protocol uses sodium hydroxide in an aqueous-ethanolic solution.

Materials and Reagents:

ReagentGrade
This compound≥98%
Sodium hydroxide (NaOH)ACS Reagent
Ethanol (EtOH)Reagent Grade
Deionized Water (H₂O)
Hydrochloric acid (HCl)Dilute solution (e.g., 1M)
Dichloromethane (CH₂Cl₂) or Ethyl AcetateACS Reagent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: Dissolve this compound in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Saponification: Add an aqueous solution of sodium hydroxide (approximately 4 equivalents) to the flask.[6] Heat the mixture at reflux.[6]

  • Reaction Monitoring: Monitor the reaction progress using TLC until the starting ester is no longer detectable.

  • Work-up: a. Cool the reaction mixture to room temperature. b. If a salt has precipitated, dissolve it in water.[6] c. Transfer the solution to a separatory funnel and wash with an organic solvent like hexane or diethyl ether to remove any unreacted starting material or non-polar impurities.[6] d. Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 4.[7] e. The 5-methylisoxazole-4-carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry.[7] If necessary, the product can be further purified by recrystallization.

Data Presentation:

ParameterGeneral GuidelineReference
Base~4 equivalents of NaOH[6]
Solvent SystemEthanolic-aqueous[6]
Reaction ConditionReflux[6]
Work-upAcidification to precipitate the carboxylic acid[6][7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the hydrolysis of this compound.

Hydrolysis_Workflow start Start ester This compound start->ester hydrolysis Hydrolysis (Acid or Base Catalyzed) ester->hydrolysis acid_path Acidic (e.g., 60% H₂SO₄, 85°C) hydrolysis->acid_path base_path Basic (e.g., NaOH, Reflux) hydrolysis->base_path monitoring Reaction Monitoring (TLC) acid_path->monitoring base_path->monitoring workup Work-up monitoring->workup Reaction Complete acid_workup Cool & Filter workup->acid_workup base_workup Acidify & Filter workup->base_workup purification Purification (Recrystallization) acid_workup->purification base_workup->purification product 5-methylisoxazole-4-carboxylic acid purification->product end End product->end

Caption: Workflow for the hydrolysis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Strong acids and bases are corrosive. Handle with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Application of Ethyl 5-methylisoxazole-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methylisoxazole-4-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its isoxazole core is a privileged scaffold found in numerous biologically active compounds, making it a valuable starting material for the synthesis of novel therapeutic agents. This document provides a detailed overview of its applications, including its role as a key intermediate in the synthesis of approved drugs and its use in developing new compounds with a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

The isoxazole moiety is present in several FDA-approved drugs, highlighting its importance in drug design.[1] this compound serves as a crucial precursor for the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[2][3] The biological activity of Leflunomide is attributed to its active metabolite, which inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine synthesis pathway.[3][4][5] This mechanism of action underscores the potential of the 5-methylisoxazole-4-carboxylate scaffold in the development of antiproliferative and immunomodulatory agents.

Synthesis of Biologically Active Molecules

This compound is a readily accessible intermediate, often synthesized from ethyl acetoacetate and triethyl orthoformate.[6] It can be further modified to introduce diverse functionalities, leading to a wide array of derivatives with distinct biological profiles. A common and critical transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid, which is a direct precursor for many amide-containing drugs like Leflunomide.

A general synthetic workflow for the utilization of this compound in the synthesis of Leflunomide is depicted below.

G cluster_0 Synthesis of 5-Methylisoxazole-4-carboxylic acid cluster_1 Synthesis of Leflunomide EMIC This compound hydrolysis Hydrolysis (e.g., H2SO4) EMIC->hydrolysis MICA 5-Methylisoxazole-4-carboxylic acid hydrolysis->MICA MICA_clone 5-Methylisoxazole-4-carboxylic acid chlorination Chlorination (e.g., SOCl2) MICA_clone->chlorination MIAC 5-Methylisoxazole-4-carbonyl chloride chlorination->MIAC coupling Amide Coupling MIAC->coupling Leflunomide Leflunomide coupling->Leflunomide TFA 4-(Trifluoromethyl)aniline TFA->coupling

Caption: Synthetic workflow from this compound to Leflunomide.

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize some of the key therapeutic areas where this scaffold has shown promise.

Anti-inflammatory and Immunomodulatory Activity

The most prominent application of the 5-methylisoxazole-4-carboxylate scaffold is in the development of anti-inflammatory and immunomodulatory agents.

Leflunomide and its Mechanism of Action:

Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726.[3] This active form inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes a crucial step in the de novo synthesis of pyrimidines.[3][4][5] Activated lymphocytes, which are key players in autoimmune diseases like rheumatoid arthritis, rely heavily on this pathway for their proliferation. By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines, leading to a G1 phase cell cycle arrest in rapidly dividing lymphocytes.[5] This ultimately results in the suppression of the immune response and inflammation.

Leflunomide Leflunomide (Prodrug) A771726 A77 1726 (Active Metabolite) Leflunomide->A771726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A771726->DHODH Inhibition DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes PyrimidinePool Pyrimidine Pool (dUMP, dCTP, dTTP) DeNovo->PyrimidinePool DNARNA DNA & RNA Synthesis PyrimidinePool->DNARNA Proliferation Lymphocyte Proliferation DNARNA->Proliferation Inflammation Inflammation Proliferation->Inflammation

Caption: Signaling pathway of Leflunomide's anti-inflammatory action via DHODH inhibition.

Quantitative Data for Anti-inflammatory Activity:

CompoundAssayTargetActivityReference
Leflunomide Analogs (1d, g-j)Carrageenan-induced paw edemaIn vivo anti-inflammatoryMore potent than Leflunomide[7]
Leflunomide Active Metabolite (A77 1726)DHODH InhibitionDihydroorotate DehydrogenaseKᵢ = 2.7 ± 0.7 µM[8]
Anticancer Activity

The antiproliferative properties of DHODH inhibitors also make them attractive candidates for cancer therapy. By targeting pyrimidine biosynthesis, these compounds can selectively inhibit the growth of rapidly dividing cancer cells. Several studies have explored the anticancer potential of isoxazole derivatives.

Quantitative Data for Anticancer Activity:

Compound SeriesCell LineIC50 / ActivityReference
Isoxazole-containing dihydropyrazoles (39, 45)Prostate cancer (PC3)IC50 = 4 ± 1 µg/mL and 2 ± 1 µg/mL respectively[9]
Phenylisoxazole derivatives (1a, 1b, 1c)Prostate cancer (PC3)Significant anticancer potential[10]
Indole-containing isoxazoles (137, 138)Breast cancer (MCF-7)IC50 = 7.72 µM and 5.51 µM respectively[2]
Antimicrobial Activity

Derivatives of 5-methylisoxazole-4-carboxylic acid have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity:

Compound SeriesMicroorganismMIC (µg/mL)Reference
Isoxazole-based chalcone (28)S. aureus1[9]
Trifluoromethyl-containing isoxazoles (119, 122)S. aureus200[2]
Trifluoromethyl-containing isoxazole (122)C. albicans250[2]
5-methylisoxazole-4-carboxylic oxime ester (5g)Botrytis cinereaEC50 = 1.95[11]

Experimental Protocols

Synthesis of 5-Methylisoxazole-4-carboxylic acid from this compound

Materials:

  • This compound

  • 60% Sulfuric acid solution

  • Toluene

  • 2% Acetic acid in toluene

Procedure:

  • To a two-necked flask equipped with a mechanical stirrer and a distillation apparatus, add crude this compound (1.0 eq) and 60% sulfuric acid solution.

  • Heat the mixture to 85°C while continuously distilling off the ethanol generated during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is completely consumed (approximately 4 hours).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • Dissolve the crude acid in a 2% acetic acid-toluene mixed solvent and recrystallize to obtain pure 5-methylisoxazole-4-carboxylic acid.

Synthesis of Leflunomide

Materials:

  • 5-Methylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF, catalytic)

  • 4-(Trifluoromethyl)aniline

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Acid Chloride Formation: In a reaction vessel, suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.1 eq) at 25-30°C. Stir the mixture until the reaction is complete. The resulting solution of 5-methylisoxazole-4-carbonyl chloride is used directly in the next step.[9]

  • Amide Coupling: In a separate vessel, dissolve 4-(trifluoromethyl)aniline (1.05 eq) and sodium bicarbonate (1.1 eq) in a suitable solvent like toluene or a biphasic system with water.[2][12]

  • Add the previously prepared 5-methylisoxazole-4-carbonyl chloride solution dropwise to the aniline solution while maintaining the temperature.

  • Stir the reaction mixture until completion.

  • After the reaction, the crude Leflunomide can be isolated by filtration and purified by recrystallization from a suitable solvent like toluene.[9]

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., PC3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 72 hours.[5]

  • Add 20 µL of MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C.[5]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 492 nm or 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Incubator

Procedure:

  • Prepare two-fold serial dilutions of the test compounds in CAMHB in a 96-well plate.[13]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[4]

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.[10]

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

DHODH Enzymatic Inhibition Assay

Materials:

  • Recombinant human DHODH

  • Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.6)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.[3]

  • Add 178 µL of the DHODH enzyme solution to each well and incubate for 15 minutes at room temperature.[3]

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[3]

  • Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.

cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis PrepareReagents Prepare Reagents (DHODH, DHO, DCIP, CoQ10, Buffer) AddEnzyme Add DHODH Enzyme & Incubate PrepareReagents->AddEnzyme PrepareCompounds Prepare Serial Dilutions of Test Compounds AddCompounds Add Compounds/DMSO to 96-well plate PrepareCompounds->AddCompounds AddCompounds->AddEnzyme AddReactionMix Initiate Reaction with DHO/DCIP/CoQ10 Mix AddEnzyme->AddReactionMix MeasureAbsorbance Measure Absorbance Decrease at 600 nm over time AddReactionMix->MeasureAbsorbance CalculateVelocity Calculate Initial Reaction Velocity MeasureAbsorbance->CalculateVelocity DetermineIC50 Determine IC50 Value CalculateVelocity->DetermineIC50

Caption: Experimental workflow for the DHODH enzymatic inhibition assay.

References

Application Notes and Protocols: Ethyl 5-Methylisoxazole-4-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 5-methylisoxazole-4-carboxylate, a key heterocyclic building block. The following sections detail its application in the synthesis of pharmaceuticals, agrochemicals, and unique amino acid analogs, complete with detailed experimental protocols and quantitative data.

Synthesis of this compound

This compound serves as a crucial starting material for a variety of more complex molecules. Its synthesis is primarily achieved through the condensation of an acetoacetate derivative with a hydroxylamine source. A common and efficient method involves the reaction of ethyl 2-ethoxymethyleneacetoacetate with aqueous hydroxylamine.

Experimental Protocol: Synthesis from Ethyl 2-ethoxymethyleneacetoacetate [1]

  • Dissolve ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol) in methanol (330 ml) in a reaction vessel and cool the solution to 0°C.[1]

  • Slowly add 50.0% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous) to the cooled solution over a period of 1 hour, maintaining the temperature between -5 to 0°C.[1]

  • After the addition is complete, continue stirring at 0°C for an additional 30 minutes.[1]

  • Allow the reaction mixture to warm to 20-30°C and then heat to reflux for 1 hour.[1]

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[1]

  • Cool the residue to room temperature and add hexane (500 ml), stirring for 30 minutes.[1]

  • Sequentially add saturated sodium bicarbonate solution (100 ml) and water (400 ml). Stir the mixture thoroughly and allow the layers to separate.[1]

  • Separate the organic layer and re-extract the aqueous layer with hexane (2 x 200 ml).[1]

  • Combine all organic layers and wash with water (2 x 250 ml).[1]

  • Remove the solvent under reduced pressure to yield this compound as a yellow, thick oil.[1]

Quantitative Data: Synthesis of this compound

ParameterValueReference
Starting MaterialEthyl 2-ethoxymethyleneacetoacetate[1]
Yield72.5 g (79%)[1]
Purity (HPLC)98.7%[1]
Isomer Impurity Content< 0.5%[1]
Physical AppearanceYellow, thick oil[1]

Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Final Product EMAA Ethyl 2-ethoxymethyleneacetoacetate Reaction Methanol, -5 to 0°C, then reflux EMAA->Reaction Hydroxylamine Aqueous Hydroxylamine Hydroxylamine->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Extraction Hexane Extraction & Washes Evaporation->Extraction Product This compound Extraction->Product

Caption: Workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis: Leflunomide Intermediate

This compound is a key precursor in the synthesis of 5-methylisoxazole-4-carboxylic acid, which is an essential intermediate for the immunosuppressive drug, Leflunomide. Leflunomide is a prodrug that is converted to its active metabolite, teriflunomide, which inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[2] This inhibition leads to a depletion of pyrimidines required for DNA and RNA synthesis, thereby arresting the cell cycle in rapidly dividing cells like activated lymphocytes.[2]

Signaling Pathway of Leflunomide's Active Metabolite

G Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolic Conversion DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Lymphocyte Activated Lymphocyte Proliferation Teriflunomide->Lymphocyte Inhibits Proliferation Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes Pyrimidine->Lymphocyte Required for CellCycle Cell Cycle Arrest (G1 Phase) Lymphocyte->CellCycle Leads to Inflammation Reduced Inflammation & Joint Damage Lymphocyte->Inflammation Suppresses

Caption: Mechanism of action of Leflunomide.

Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

  • Charge a reaction vessel with crude this compound (40.0 g) and a 60% sulfuric acid solution (44 g).

  • Heat the mixture to 85°C.

  • Continuously distill off the ethanol generated during the reaction.

  • After 4 hours, monitor the reaction completion by thin-layer chromatography (TLC) to confirm the disappearance of the ester starting material.

  • Cool the reaction mixture to room temperature to allow the solid product to precipitate.

  • Collect the solid product by filtration (yields approximately 16.5 g of crude acid).

  • For purification, dissolve the crude acid in 60 mL of a 2% acetic acid-toluene mixed solvent.

  • Heat the mixture for 30 minutes until the solid is fully dissolved.

  • Separate and remove any insoluble brown oil from the bottom of the flask.

  • Carefully transfer the upper clear organic phase to another container and allow it to crystallize.

  • Collect the crystallized 5-methylisoxazole-4-carboxylic acid by filtration (yields approximately 9.5 g).

Quantitative Data: Hydrolysis of this compound

ParameterValue
Starting MaterialThis compound
Hydrolysis Agent60% aqueous H₂SO₄
Reaction Time4 hours
Crude Product Yield16.5 g
Purified Product Yield9.5 g
Purity of Final Product~99.9%

A subsequent reaction of 5-methylisoxazole-4-carboxylic acid with thionyl chloride forms the acid chloride, which is then reacted with 4-trifluoromethylaniline to produce Leflunomide.[3][4]

Application in Agrochemical Synthesis

This compound is a valuable scaffold for the synthesis of novel agrochemicals with potential herbicidal and fungicidal properties. By modifying the ester and isoxazole core, a diverse range of bioactive molecules can be accessed.

Synthesis of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates

A series of these compounds have been synthesized and shown to possess moderate to good herbicidal and fungicidal activities.[5][6] The general synthetic route involves a multi-step process starting from the corresponding arylaldehyde. The isoxazole moiety, derived from this compound, is introduced through an amidation reaction.

Quantitative Data: Biological Activity of Isoxazole-Thiazole Derivatives [6]

Compound TypeBiological ActivityEfficacy
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates (I-4)Herbicidal20–50% inhibition against various tested plants at a dosage of 150 g ai/ha.
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates (I-1-5)Fungicidal32–58% inhibition against Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, and Fusarium oxysporum in vitro at 100 mg/L.

Logical Workflow for Agrochemical Development

G Start This compound Step1 Hydrolysis to Carboxylic Acid Start->Step1 Step2 Conversion to Acid Chloride Step1->Step2 Step3 Amidation with Substituted Thiazole Step2->Step3 Product Bioactive Isoxazole-Thiazole Derivatives Step3->Product Screening Biological Screening (Herbicidal/Fungicidal) Product->Screening Lead Lead Compound Identification Screening->Lead

Caption: Development of agrochemicals from this compound.

Application in Unnatural Amino Acid Synthesis

The isoxazole scaffold can be incorporated into peptide structures by converting this compound into an unnatural amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid.[7] This β-amino acid can be used in solid-phase peptide synthesis to create novel α/β-mixed peptides with potentially enhanced biological activity and stability.[8][9]

Experimental Protocol: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid [7]

  • Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate:

    • Dissolve the precursor, ethyl 2-cyano-3-ethoxybut-2-enoate, in ethanol.

    • Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

    • Stir the mixture for 24 hours at room temperature.[7]

    • Evaporate the excess ethanol.

    • Filter the resulting precipitate, wash with water, and dry.[7]

  • Hydrolysis to 5-amino-3-methyl-4-isoxazolecarboxylic acid:

    • Dissolve the solid ethyl 5-amino-3-methyl-isoxazole-4-carboxylate in a 10% NaOH solution and heat to 70°C.[7]

    • Cool the mixture and add HCl to adjust the pH to 4.[7]

    • Filter the obtained precipitate, wash with water, and dry to yield the final product.[7]

These novel amino acids open avenues for the development of peptidomimetics with unique structural and functional properties for applications in drug discovery.[8]

References

Application Notes and Protocols for the Purification of Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Ethyl 5-methylisoxazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are essential for removing impurities, by-products, and unreacted starting materials to ensure the high purity required for subsequent synthetic steps and to meet regulatory standards.

Introduction

This compound is a crucial building block in medicinal chemistry. The purity of this intermediate directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust and reproducible purification methods are critical. This document outlines three common and effective purification techniques: Liquid-Liquid Extraction, Distillation under Reduced Pressure, and Column Chromatography. A general protocol for recrystallization is also provided as a potential further purification step.

Data Presentation

The following tables summarize key quantitative data associated with the purification of this compound.

Table 1: Physical Properties and Purity Data

ParameterValueReference
Appearance Yellow, thick oil-like product or colorless liquid[1]
Boiling Point 95-97 °C at 15 mmHg[1]
Density 1.118 g/mL at 25 °C[1]
Purity (Post-Extraction) 98.7% (by HPLC)[2]
Isomeric Impurity < 0.5%[2]
Yield (Post-Extraction) 79%[2]

Experimental Protocols

Purification by Liquid-Liquid Extraction

This protocol is effective for removing water-soluble impurities, inorganic salts, and some polar organic by-products from the crude reaction mixture.

Materials:

  • Crude this compound

  • Hexane

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Protocol:

  • Transfer the crude product into a separatory funnel.

  • Add 500 mL of hexane to the separatory funnel and stir for 30 minutes to dissolve the crude product.[2]

  • Add 100 mL of saturated sodium bicarbonate solution and 400 mL of deionized water to the separatory funnel.[2]

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The organic layer (containing the product) should be the upper layer.

  • Drain the lower aqueous layer and set it aside.

  • Re-extract the aqueous layer twice with 200 mL of hexane each time to recover any dissolved product.[2]

  • Combine all the organic layers in the separatory funnel.

  • Wash the combined organic layer twice with 250 mL of deionized water to remove residual sodium bicarbonate and other water-soluble impurities.[2]

  • Drain the final aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes, with occasional swirling.

  • Decant or filter the dried organic solution to remove the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product as a yellow, thick oil.[2]

Purification by Distillation under Reduced Pressure

Distillation is a preferred method for purifying thermally stable liquids with different boiling points from non-volatile impurities.[3]

Materials:

  • Crude or extracted this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Protocol:

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude or extracted this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 15 mmHg).

  • Once the vacuum is stable, begin heating the distillation flask gently.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point (95-97 °C at 15 mmHg).[1]

  • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill over.

  • Allow the apparatus to cool completely before releasing the vacuum.

Purification by Column Chromatography

Column chromatography is a highly effective technique for separating the target compound from closely related impurities.

Materials:

  • Crude or extracted this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Protocol:

  • TLC Analysis: First, determine the optimal solvent system using TLC. Spot the crude product on a TLC plate and develop it in various ratios of hexane and ethyl acetate. A good solvent system will give the product an Rf value of approximately 0.3. A common eluent for isoxazole derivatives is a mixture of cyclohexane/ethyl acetate (8:2) or hexane/ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column. Alternatively, dissolve the sample in a minimal amount of the initial mobile phase and load it directly onto the column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the product and any more polar impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

G Workflow for Liquid-Liquid Extraction crude Crude Product dissolve Dissolve in Hexane crude->dissolve wash1 Wash with NaHCO3/Water dissolve->wash1 separate1 Separate Layers wash1->separate1 extract_aq Re-extract Aqueous Layer with Hexane separate1->extract_aq Aqueous Layer combine_org Combine Organic Layers separate1->combine_org Organic Layer extract_aq->combine_org wash2 Wash with Water combine_org->wash2 separate2 Separate Layers wash2->separate2 dry Dry over Na2SO4 separate2->dry Organic Layer filter Filter/Decant dry->filter evaporate Evaporate Solvent filter->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for Liquid-Liquid Extraction.

G Workflow for Distillation under Reduced Pressure start Crude/Extracted Product setup Assemble Distillation Apparatus start->setup vacuum Apply Vacuum setup->vacuum heat Gentle Heating vacuum->heat collect Collect Distillate at 95-97 °C heat->collect cool Cool Apparatus collect->cool release Release Vacuum cool->release pure_product Purified Product release->pure_product

Caption: Workflow for Distillation.

G Workflow for Column Chromatography start Crude/Extracted Product tlc TLC Analysis for Solvent System start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample onto Column pack->load elute Elute with Hexane/EtOAc load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for Column Chromatography.

References

Scale-Up Synthesis of Ethyl 5-methylisoxazole-4-carboxylate for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-methylisoxazole-4-carboxylate is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Leflunomide, an immunosuppressive drug used in the treatment of rheumatoid arthritis.[1][2] The efficient and scalable synthesis of this isoxazole derivative is therefore of significant industrial importance. This document provides detailed protocols for the scale-up synthesis of this compound, focusing on a robust and high-yielding process suitable for industrial production. The primary synthetic route discussed involves the condensation of ethyl acetoacetate with triethyl orthoformate, followed by cyclization with a hydroxylamine source.[1][3] This method is advantageous due to the use of readily available and inexpensive starting materials, straightforward reaction conditions, and high purity of the final product with low levels of isomeric impurities.[1]

Reaction Pathway

The synthesis of this compound is a two-step process. The first step involves the formation of ethyl 2-ethoxymethyleneacetoacetate from the reaction of ethyl acetoacetate and triethyl orthoformate. The subsequent step is the cyclization of this intermediate with a hydroxylamine derivative to yield the final product.

Reaction_Pathway cluster_step1 Step 1: Formation of Ethyl 2-ethoxymethyleneacetoacetate cluster_step2 Step 2: Cyclization Ethyl acetoacetate Ethyl acetoacetate reaction1 Ethyl acetoacetate->reaction1 Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->reaction1 Acetic anhydride Acetic anhydride Acetic anhydride->reaction1 Ethyl 2-ethoxymethyleneacetoacetate Ethyl 2-ethoxymethyleneacetoacetate Hydroxylamine source Hydroxylamine source reaction2 Ethyl 2-ethoxymethyleneacetoacetate->reaction2 reaction1->Ethyl 2-ethoxymethyleneacetoacetate Heat Hydroxylamine source->reaction2 This compound This compound Isomeric impurity Isomeric impurity reaction2->this compound Base, Low Temp. reaction2->Isomeric impurity

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound at an industrial scale.

Step 1: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate

This procedure details the formation of the key intermediate, ethyl 2-ethoxymethyleneacetoacetate.

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

Procedure:

  • Charge a suitable reactor with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.[3][4] The molar ratio of ethyl acetoacetate to triethyl orthoformate to acetic anhydride can be optimized, with ratios around 1:1.0-2.0:1.0-3.0 being reported.[1]

  • Heat the reaction mixture to a temperature between 90°C and 120°C.[3]

  • Maintain the temperature and stir the mixture. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).

  • Upon completion of the reaction, the resulting ethyl ethoxymethyleneacetoacetate can be used directly in the next step without purification, or it can be purified by distillation under reduced pressure.[3]

Step 2: Synthesis of this compound

This procedure describes the cyclization of the intermediate to form the final product.

Materials:

  • Ethyl 2-ethoxymethyleneacetoacetate (from Step 1)

  • Hydroxylamine source (e.g., hydroxylamine sulfate, hydroxylamine hydrochloride, or aqueous hydroxylamine)[1][3][5]

  • Base (e.g., sodium acetate, sodium carbonate, or an amine base)[1][3]

  • Solvent (e.g., methanol, ethanol, or an organic solvent)[1][3][5]

Procedure:

  • Dissolve ethyl 2-ethoxymethyleneacetoacetate in a suitable organic solvent in a reactor.[1][5]

  • In a separate vessel, prepare a solution of the hydroxylamine source and the base in water or an appropriate solvent.[1][3]

  • Cool the reactor containing the ethyl 2-ethoxymethyleneacetoacetate solution to a low temperature, typically between -10°C and 0°C.[3] Maintaining a low temperature is crucial to minimize the formation of the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate.[1][3]

  • Slowly add the hydroxylamine solution to the reactor while maintaining the low temperature and stirring vigorously. The addition time should be controlled, for instance, over a period of 1 hour.[5]

  • After the addition is complete, continue stirring at the low temperature for a period of time (e.g., 30 minutes), and then allow the reaction mixture to warm to room temperature or slightly above and stir for an additional period (e.g., reflux for 1 hour).[5]

  • Upon reaction completion, the product is worked up. This typically involves removing the solvent under reduced pressure.[5]

  • The residue is then taken up in a non-polar solvent like hexane and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) and then with water to remove unreacted starting materials and by-products.[5]

  • The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).[1]

  • Finally, the solvent is removed under reduced pressure to yield the crude this compound as an oil.[5] Further purification can be achieved by vacuum distillation.[6]

Experimental Workflow

The overall process for the industrial synthesis of this compound is summarized in the following workflow diagram.

G Start Start Reactants1 Ethyl acetoacetate Triethyl orthoformate Acetic anhydride Start->Reactants1 Step1 Step 1: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate Reaction1 Heating (90-120°C) Step1->Reaction1 Reactants1->Step1 Intermediate Ethyl 2-ethoxymethyleneacetoacetate (Crude or Distilled) Reaction1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Reaction2 Low Temperature Reaction (-10°C to 0°C) Step2->Reaction2 Reactants2 Hydroxylamine source Base Solvent Reactants2->Step2 Workup Workup: Solvent Removal, Extraction & Washing Reaction2->Workup Purification Purification: (Optional) Vacuum Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct QC Quality Control (HPLC, GC) FinalProduct->QC End End QC->End

Caption: Workflow for the scale-up synthesis of this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound based on reported procedures.

ParameterStep 1: Intermediate SynthesisStep 2: Cyclization & PurificationOverallReference
Scale 1.00 mole (Ethyl acetoacetate)0.59 mol (Intermediate)-[6],[5]
Reactants Ethyl acetoacetate (130 g), Pyrrolidine (71 g), Benzene (400 ml)Ethyl 2-ethoxymethyleneacetoacetate (110.00 g), 50% aq. Hydroxylamine (39.03 g), Methanol (330 ml)-[6],[5]
Yield 98% (highly pure)79%>78.0% (two-step total)[6],[5],[1]
Purity (HPLC) -98.7%>99.0%[5],[1]
Isomeric Impurity -< 0.5%< 1.0%[5],[1]
Physical Form -Yellow thick oil-[5]

Note: The data presented is a compilation from different sources and should be considered as representative. Actual results may vary depending on the specific reaction conditions and scale of operation.

Safety Considerations

  • Handling of Chemicals: All chemicals used in this synthesis should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Pyrrolidine, Phosphorus Oxychloride, and Triethylamine: These substances are noxious and should be handled with extreme care in a fume hood.[6]

  • Benzene: Benzene is a known carcinogen. All procedures involving benzene must be carried out in a well-ventilated hood, and appropriate glove protection is required.[6]

  • Reaction Conditions: The reactions involve heating and cooling. Appropriate safety measures should be in place to control the temperature and prevent runaway reactions.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

References

Application Notes and Protocols: Derivatization of Ethyl 5-methylisoxazole-4-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical derivatization of Ethyl 5-methylisoxazole-4-carboxylate, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of various derivatives, including the corresponding carboxylic acid, carbohydrazide, and a series of N-substituted carboxamides. Furthermore, it presents standardized methods for biological screening of these compounds against cancer cell lines and microbial pathogens, supported by quantitative data and mechanistic insights into their modes of action.

Introduction

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to be a core component in a variety of biologically active compounds. This compound serves as an excellent starting material for generating a library of diverse derivatives. The ester functionality at the C4 position is readily amenable to chemical modifications, allowing for the introduction of various pharmacophores that can modulate the biological activity and physicochemical properties of the parent molecule. The derivatization strategies outlined herein focus on transformations of the ester group to produce amides, hydrazides, and the free carboxylic acid, which have shown promise in anticancer and antimicrobial applications.

Chemical Derivatization of this compound

The primary strategies for the derivatization of this compound involve hydrolysis of the ester to the carboxylic acid, direct conversion to a variety of amides, and formation of the corresponding hydrazide. These key derivatives serve as platforms for further chemical modifications or can be directly screened for biological activity.

Experimental Workflow for Derivatization

Derivatization_Workflow Start This compound Acid 5-Methylisoxazole-4-carboxylic Acid Start->Acid Hydrolysis Amide N-Substituted-5-methylisoxazole-4-carboxamides Start->Amide Direct Amidation Hydrazide 5-Methylisoxazole-4-carbohydrazide Start->Hydrazide Hydrazinolysis Acid->Amide Amidation

Caption: General workflow for the derivatization of this compound.

Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

This protocol describes the hydrolysis of the ethyl ester to its corresponding carboxylic acid, a key intermediate for the synthesis of many amide derivatives.

Materials:

  • This compound

  • 60% aqueous Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable round-bottom flask, add 60% aqueous H₂SO₄.

  • Heat the reaction mixture to reflux for 3.5 hours, while continuously distilling off the ethanol byproduct.[1]

  • After cooling to room temperature, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 5-methylisoxazole-4-carboxylic acid.

Data Presentation:

Starting MaterialReagentsReaction Time (hours)ProductYield (%)
This compound60% aq. H₂SO₄3.55-Methylisoxazole-4-carboxylic AcidHigh

Protocol 2: Synthesis of 5-Methylisoxazole-4-carbohydrazide

This protocol details the conversion of the ethyl ester to the corresponding carbohydrazide, a valuable intermediate for synthesizing more complex heterocyclic systems.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the mixture to reflux for 0.5-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Data Presentation:

| Starting Material | Reagents | Reaction Time (hours) | Product | Yield (%) | | --------------------------------------- | -------------------- | --------------------- | ------------------------------------- | >90 | | this compound | 80% Hydrazine hydrate | 0.5 - 2 | 5-Methylisoxazole-4-carbohydrazide | |

Protocol 3: Synthesis of N-Substituted-5-methylisoxazole-4-carboxamides

This protocol provides a general method for the synthesis of a variety of N-substituted amides from 5-methylisoxazole-4-carboxylic acid.

Materials:

  • 5-Methylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • Appropriate primary or secondary amine (e.g., trifluoromethyl aniline, various substituted anilines)

  • Anhydrous solvent (e.g., toluene, DMF)

  • Amine base (e.g., triethylamine, DIPEA)

Procedure:

  • Acid Chloride Formation: To a solution of 5-methylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methylisoxazole-4-carbonyl chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent like toluene or DMF.

  • In a separate flask, dissolve the desired amine (1 equivalent) and an amine base like triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12 hours.[2]

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation:

Amine ReactantCoupling MethodProduct
4-(Trifluoromethyl)anilineAcid ChlorideN-(4-(Trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxamide
Various substituted anilinesAcid ChlorideN-(substituted-phenyl)-5-methylisoxazole-4-carboxamides
Various primary/secondary aminesHATU, DIPEACorresponding N-substituted-5-methylisoxazole-4-carboxamides

Biological Screening Protocols and Data

The synthesized derivatives can be subjected to a variety of biological screening assays to determine their therapeutic potential. The following protocols for anticancer and antimicrobial screening are provided as a starting point.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, HepG2, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Synthesized isoxazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Anticancer Activity Data (IC₅₀ in µM):

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)HepG2 (Liver)A549 (Lung)HCT116 (Colon)
2d --15.48~23--
2e ---~23--
2a 39.80-----
3d 43.435.9----
4d 39.035.1----
10 -----1.01
12 ------
14 7.16-----

Data compiled from multiple sources.[3][4][5]

Signaling Pathway Inhibition by Anticancer Derivatives

Several isoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Inhibition of this receptor can starve tumors of their blood supply.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Isoxazole Isoxazole Derivative Isoxazole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by isoxazole derivatives.

The PI3K/AKT and MAPK/ERK pathways are crucial for cell survival and proliferation. Their inhibition can lead to the activation of the pro-apoptotic transcription factor FOXO3a.

MAPK_AKT_FOXO3a_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK AKT AKT PI3K->AKT FOXO3a FOXO3a AKT->FOXO3a Inhibition ERK->FOXO3a Inhibition Apoptosis Apoptosis FOXO3a->Apoptosis CellCycleArrest Cell Cycle Arrest FOXO3a->CellCycleArrest Isoxazole Isoxazole Derivative Isoxazole->AKT Inhibition Isoxazole->ERK Inhibition

Caption: Isoxazole derivatives inhibit AKT and ERK, leading to FOXO3a activation and apoptosis.[6][7][8]

Protocol 5: In Vitro Antimicrobial Activity Screening (MIC/MBC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) and Agar (MHA) for bacteria

  • Sabouraud Dextrose Broth (SDB) and Agar (SDA) for fungi

  • Synthesized isoxazole derivatives dissolved in DMSO

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

Procedure (MIC Determination):

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (microbes in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Procedure (MBC Determination):

  • Take an aliquot from the wells showing no visible growth in the MIC assay.

  • Plate the aliquot onto the appropriate agar medium.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Quantitative Antimicrobial Activity Data (MIC in µg/mL):

Compound IDS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungus)A. niger (Fungus)
4c 3.9 - 31.25---3.9-
4k 3.9 - 31.25---3.9-
4n 3.9 - 31.25-----
5a 3.125 - 6.25-----
5b 3.125 - 6.25-----
6a 3.125 - 6.25-----
7b 3.125 - 6.25-----
4 125125>500>500--

Data compiled from multiple sources.[9][10]

Conclusion

The derivatization of this compound provides a facile and efficient route to a diverse library of compounds with significant potential for biological applications. The protocols outlined in these application notes offer a robust framework for the synthesis and subsequent screening of these derivatives. The quantitative data presented herein demonstrates the promise of this scaffold in the development of novel anticancer and antimicrobial agents. Further optimization of the lead compounds identified through these screening cascades could lead to the discovery of potent and selective therapeutic candidates. The elucidation of their mechanisms of action, particularly the inhibition of key signaling pathways, provides a rational basis for future drug design and development efforts.

References

Application Notes and Protocols for the Catalytic Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-methylisoxazole-4-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, most notably the immunomodulatory drug Leflunomide, which is used in the treatment of rheumatoid arthritis[1]. The isoxazole ring is a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities[2][3]. Consequently, efficient and high-yielding synthetic routes to polysubstituted isoxazoles like this compound are of significant interest to researchers in organic synthesis and drug development.

This document provides detailed application notes and experimental protocols for the synthesis of this compound. The primary method detailed is the condensation and cyclization reaction of ethyl 2-ethoxymethyleneacetoacetate with a hydroxylamine salt, a robust and scalable approach.

Logical Relationship of Synthesis

The following diagram illustrates the chemical transformation from the key starting materials to the final product, highlighting the role of the base in facilitating the cyclization reaction.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethyl Ethoxymethyleneacetoacetate Ethyl Ethoxymethyleneacetoacetate This compound This compound Ethyl Ethoxymethyleneacetoacetate->this compound Cyclization Hydroxylamine Salt\n(e.g., NH2OH·HCl, (NH2OH)2·H2SO4) Hydroxylamine Salt (e.g., NH2OH·HCl, (NH2OH)2·H2SO4) Hydroxylamine Salt\n(e.g., NH2OH·HCl, (NH2OH)2·H2SO4)->this compound Base\n(e.g., Sodium Acetate, Aq. Hydroxylamine) Base (e.g., Sodium Acetate, Aq. Hydroxylamine) Base\n(e.g., Sodium Acetate, Aq. Hydroxylamine)->this compound facilitates Solvent\n(e.g., Methanol, Ethanol) Solvent (e.g., Methanol, Ethanol) Solvent\n(e.g., Methanol, Ethanol)->this compound

Caption: Chemical transformation pathway for the synthesis of this compound.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes quantitative data from various cited protocols for the synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.

ParameterProtocol 1[4][5]Protocol 2[6][7]Protocol 3[1]
Starting Material Ethyl 2-ethoxymethyleneacetoacetate (110.0 g, 0.59 mol)Ethyl ethoxymethyleneacetoacetic ester (185 g, 0.99 mol)Ethyl 2-ethoxymethyleneacetoacetate
Hydroxylamine Source 50% aqueous hydroxylamine (39.03 g, 0.59 mol)Hydroxylamine sulfateHydroxylamine hydrochloride
Base Implicit in aq. hydroxylamineSodium acetate (89.7 g, 1.09 mol)Inorganic base (e.g., NaOH, K2CO3)
Solvent Methanol (330 ml)Ethanol (300 ml)Organic solvent
Temperature -5 to 0°C (addition), then reflux~ -5°CNot specified, but mentions mild reaction conditions
Reaction Time 1 hr addition, 30 min at 0°C, 1 hr refluxNot specifiedNot specified
Crude Yield 79% (72.5 g)85% (130 g)> 78% (two-step total yield)
Purity 98.7% (HPLC)Not specified> 99.0%
Isomer Impurity < 0.5%< 0.1% (for the corresponding acid)[7]< 1.0% (Ethyl 3-methylisoxazole-4-carboxylate)

Experimental Protocols

The following are detailed experimental protocols derived from the cited literature. Researchers should adapt these protocols to their specific laboratory conditions and scale, always adhering to standard safety practices.

Experimental Workflow Overview

This diagram outlines the general workflow for the synthesis and purification of the target compound.

Start Starting Materials: - Ethyl 2-ethoxymethyleneacetoacetate - Hydroxylamine source - Base & Solvent Reaction Reaction Setup: - Dissolve starting material in solvent - Cool reaction mixture (-5 to 0°C) Start->Reaction Addition Reagent Addition: - Slowly add hydroxylamine solution - Maintain low temperature Reaction->Addition Stirring Reaction Progression: - Stir at low temperature - Warm to room temp / reflux Addition->Stirring Workup Workup & Extraction: - Remove solvent (distillation) - Add organic solvent (e.g., Hexane) - Wash with aq. solutions (e.g., NaHCO3, water, brine) Stirring->Workup Isolation Product Isolation: - Separate organic layer - Dry over anhydrous MgSO4 or Na2SO4 Workup->Isolation Purification Purification: - Remove solvent under reduced pressure Isolation->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

Protocol 1: Synthesis using Aqueous Hydroxylamine in Methanol

This protocol is adapted from ChemicalBook's general procedure[4][5].

Materials:

  • Ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol)

  • 50.0% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous)

  • Methanol (330 ml)

  • Hexane (500 ml + 2 x 200 ml for extraction)

  • Saturated sodium bicarbonate solution (100 ml)

  • Water (400 ml + 2 x 250 ml for washing)

Procedure:

  • Dissolve ethyl 2-ethoxymethyleneacetoacetate (110.00 g) in methanol (330 ml) in a suitable reaction vessel and cool the solution to 0°C.

  • Slowly add the 50.0% aqueous hydroxylamine solution over a period of 1 hour, ensuring the internal temperature is maintained between -5 and 0°C[4][5].

  • After the addition is complete, continue stirring the mixture at approximately 0°C for an additional 30 minutes[4][5].

  • Allow the reaction mixture to warm to 20-30°C and then heat to reflux for 1 hour[4][5].

  • Upon completion, cool the mixture to room temperature and remove the methanol by distillation under reduced pressure[4][5].

  • To the resulting residue, add hexane (500 ml) and stir for 30 minutes.

  • Add saturated sodium bicarbonate solution (100 ml) followed by water (400 ml). Stir the mixture thoroughly and then allow the layers to separate.

  • Separate the organic layer. Extract the aqueous layer twice with hexane (2 x 200 ml)[4][5].

  • Combine all organic layers and wash twice with water (2 x 250 ml).

  • Remove the solvent under reduced pressure to yield this compound as a yellow, thick oil. Yield: 72.5 g (79%) [4][5].

Protocol 2: Synthesis using Hydroxylamine Sulfate and Sodium Acetate

This protocol is based on a process described in a patent for the synthesis of a Leflunomide precursor[6][7].

Materials:

  • Ethyl ethoxymethyleneacetoacetic ester (185 g, 0.99 mol)

  • Sodium acetate (89.7 g, 1.09 mol)

  • Hydroxylamine sulfate

  • Ethanol (300 ml)

  • Water (minimum amount to dissolve sodium acetate)

  • Dichloromethane (for extraction)

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask, charge ethyl ethoxymethyleneacetoacetic ester (185 g) and a solution of sodium acetate (89.7 g) dissolved in a minimum amount of water[7].

  • Add ethanol (300 ml) to the mixture.

  • Cool the mixture to approximately -5°C using an acetone-salt-ice bath[7]. The mixture may solidify.

  • Prepare a solution of hydroxylamine sulfate and add it to the cooled reaction mixture.

  • Note: The patent does not specify the exact amount of hydroxylamine sulfate or the reaction time. Stoichiometric amounts relative to the ester should be used.

  • After the reaction is complete, perform a workup. The patent suggests an extraction with dichloromethane[6].

  • Extract the aqueous phase with dichloromethane (e.g., 3 x 200 ml)[6].

  • Wash the combined organic extracts with cold saturated brine water (e.g., 2 x 100 ml) and dry over anhydrous sodium sulfate[6].

  • Remove the solvent in a rotary evaporator under reduced pressure to obtain the crude product. Crude Yield: 130 g (85%) [6].

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. All reactions should be performed in a well-ventilated fume hood. The user is responsible for verifying the safety and scalability of these procedures.

References

Troubleshooting & Optimization

How to reduce isomer impurity in Ethyl 5-methylisoxazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-methylisoxazole-4-carboxylate. The primary focus is on strategies to minimize the formation of the common regioisomeric impurity, Ethyl 3-methylisoxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomer impurity in the synthesis of this compound?

The formation of the isomeric impurity, Ethyl 3-methylisoxazole-4-carboxylate, is primarily due to a lack of regioselectivity during the cyclization reaction.[1][2] In the common synthesis involving the reaction of a β-dicarbonyl equivalent with hydroxylamine, the hydroxylamine can attack either of the two carbonyl carbons, leading to a mixture of the desired 5-methyl and the undesired 3-methyl isoxazole isomers.[1][3][4]

Q2: How does reaction temperature influence the formation of the isomeric impurity?

Lowering the reaction temperature during the cyclization step is a critical factor in increasing the regioselectivity towards the desired this compound.[1][2] It is believed that lower temperatures favor the attack of the nitrogen lone pair of hydroxylamine on the ethoxymethylene carbon over the carbonyl carbon of the intermediate, thus minimizing the formation of the 3-methyl isomer.[1][2]

Q3: Can the choice of reagents affect the level of isomer impurity?

Yes, the choice of reagents plays a significant role. For instance, using hydroxylamine sulfate in the presence of a mild base like sodium acetate at low temperatures has been shown to improve the regioselectivity of the reaction.[1][2] The method of generating the reactive intermediate is also crucial; for example, using β-enamino diketones as precursors can offer better control over regioselectivity compared to traditional 1,3-dicarbonyl compounds.[3][4]

Q4: What are the recommended methods for purifying this compound to remove the isomeric impurity?

Distillation under reduced pressure is a commonly cited method for purifying the final product and reducing the content of the Ethyl 3-methylisoxazole-4-carboxylate isomer.[1] Additionally, purification of the intermediate, ethyl ethoxymethyleneacetoacetic ester, before the cyclization step can prevent carrying forward impurities that may contribute to side reactions.[2] Column chromatography can also be employed for purification.[5][6]

Troubleshooting Guide

Problem Possible Cause Solution
High levels of Ethyl 3-methylisoxazole-4-carboxylate impurity detected. The reaction temperature during cyclization was too high.Maintain a low temperature, preferably between -20°C and 10°C, during the addition of hydroxylamine.[1][2]
The choice of base or reaction medium is not optimal for regioselectivity.Use a mild base such as sodium acetate in conjunction with hydroxylamine sulfate.[1][2] The choice of solvent can also influence the outcome; experiment with different solvents to find the optimal conditions.[5]
Low overall yield of the desired product. Incomplete reaction or side reactions are occurring.Ensure the reaction goes to completion by monitoring with techniques like Thin Layer Chromatography (TLC).[5][6] The workup procedure should be optimized to minimize product loss.
The intermediate, ethyl ethoxymethyleneacetoacetic ester, is of low purity.Purify the intermediate by distillation before proceeding to the cyclization step to avoid side reactions.[2]
Difficulty in separating the desired isomer from the impurity. The boiling points of the isomers are very close, making simple distillation challenging.Use fractional distillation under high vacuum to improve separation. Alternatively, consider conversion to the carboxylic acid, which may be easier to purify by crystallization, followed by re-esterification if necessary.

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound

This protocol is based on a method designed to enhance regioselectivity by controlling the reaction temperature.[1][2][7]

Step 1: Synthesis of Ethyl ethoxymethyleneacetoacetic ester

  • React ethyl acetoacetate with triethyl orthoformate and acetic anhydride.

  • Heat the mixture at a temperature between 75°C and 150°C.

  • Optionally, purify the resulting ethyl ethoxymethyleneacetoacetic ester by distillation under reduced pressure.[1][2]

Step 2: Cyclization to this compound

  • Dissolve the ethyl ethoxymethyleneacetoacetic ester in a suitable solvent like methanol or ethanol.[7]

  • Cool the solution to a temperature between -20°C and 0°C. A salt-ice-acetone bath can be used to achieve and maintain this low temperature.[1][2][7]

  • In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate in water.

  • Slowly add the hydroxylamine sulfate solution to the cooled solution of ethyl ethoxymethyleneacetoacetic ester, ensuring the temperature remains in the desired range.

  • After the addition is complete, continue stirring at a low temperature for a specified period, then allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform a workup which typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt.[8]

  • Purify the crude product by distillation under reduced pressure to obtain this compound with low isomer content.[1]

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Starting Materials cluster_products Products Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Ethyl 2-(ethoxymethylene)acetoacetate Ethyl Acetoacetate->Intermediate + Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Intermediate Hydroxylamine Hydroxylamine This compound This compound Hydroxylamine->this compound Ethyl 3-methylisoxazole-4-carboxylate Ethyl 3-methylisoxazole-4-carboxylate Hydroxylamine->Ethyl 3-methylisoxazole-4-carboxylate Intermediate->this compound + Hydroxylamine (Controlled Conditions) Intermediate->Ethyl 3-methylisoxazole-4-carboxylate + Hydroxylamine (Uncontrolled Conditions)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Isomer Impurity start High Isomer Impurity Detected check_temp Was reaction temperature below 10°C? start->check_temp check_reagents Were hydroxylamine sulfate and a mild base used? check_temp->check_reagents Yes lower_temp Action: Lower and control reaction temperature. check_temp->lower_temp No check_purification Was the intermediate purified? check_reagents->check_purification Yes change_reagents Action: Use hydroxylamine sulfate and sodium acetate. check_reagents->change_reagents No purify_intermediate Action: Purify intermediate by distillation. check_purification->purify_intermediate No final_purification Action: Purify final product by fractional distillation. check_purification->final_purification Yes lower_temp->check_temp change_reagents->check_reagents purify_intermediate->check_purification

Caption: A decision-making workflow for troubleshooting isomer impurity.

References

Technical Support Center: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-methylisoxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially significant method is the condensation and cyclization reaction of ethyl 2-ethoxymethyleneacetoacetate with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride or hydroxylamine sulfate).[1][2][3] This reaction is typically performed in an alcoholic solvent like methanol or ethanol.

Q2: What is the primary by-product observed in this synthesis?

A2: The major by-product is the constitutional isomer, Ethyl 3-methylisoxazole-4-carboxylate.[2][3] Its formation arises from the non-regioselective attack of hydroxylamine on the ethyl ethoxymethyleneacetoacetate intermediate.

Q3: How can the formation of the isomeric by-product, Ethyl 3-methylisoxazole-4-carboxylate, be minimized?

A3: The formation of the undesired isomer is highly dependent on the reaction conditions. Employing weaker bases, such as sodium acetate instead of strong alkalis like sodium hydroxide, can significantly reduce the level of this impurity.[2] Additionally, carrying out the reaction at lower temperatures, for instance between -20°C and 0°C, increases the regioselectivity of the hydroxylamine attack, thus favoring the formation of the desired 5-methyl isomer.[2]

Q4: Are there any other potential impurities to be aware of?

A4: Besides the isomeric by-product, other potential impurities can include unreacted starting materials such as ethyl acetoacetate. If a base like triethylamine is used in a related synthesis, triethylamine hydrochloride can precipitate and contaminate the product.[4]

Q5: What are some common issues encountered during the work-up and purification?

A5: During distillation, discoloration and product loss can occur.[4] If an acid wash is not performed thoroughly when triethylamine is used, the resulting hydrochloride salt can sublime during distillation and contaminate the distillate.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction of starting materials.Ensure the reaction is monitored to completion using an appropriate technique like TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Suboptimal reaction temperature.Maintain the recommended temperature range for the cyclization step. For the reaction with hydroxylamine, temperatures between -5°C and 0°C are often optimal for regioselectivity.[2]
Loss of product during work-up.Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions. Minimize product loss during solvent removal by using a rotary evaporator under controlled vacuum and temperature.
High Level of Isomeric Impurity (Ethyl 3-methylisoxazole-4-carboxylate) Use of a strong base.Replace strong bases like sodium hydroxide or potassium carbonate with a weaker base such as sodium acetate.[2]
Elevated reaction temperature.Perform the addition of hydroxylamine and the initial phase of the cyclization at a reduced temperature, ideally between -20°C and 0°C, to enhance regioselectivity.[2]
Discoloration of the Product Air oxidation of intermediates or product.Handle air-sensitive intermediates, such as enamines, under an inert atmosphere (e.g., nitrogen).[4] Avoid unnecessarily high temperatures during distillation.
Presence of Solid Contaminants in the Distillate Sublimation of salt by-products.If triethylamine is used as a base, ensure a thorough acid wash of the organic layer during work-up to remove all triethylamine hydrochloride.[4] A simple water wash of the distillate can also remove this impurity.[4]
Incomplete Consumption of Starting Material (Ethyl ethoxymethyleneacetoacetate) Insufficient amount of hydroxylamine.Use a slight molar excess of hydroxylamine to ensure complete conversion of the starting material.
Poor quality of reagents.Use reagents of high purity. Ensure the hydroxylamine solution has the correct concentration.

Experimental Protocols

Synthesis of this compound from Ethyl 2-ethoxymethyleneacetoacetate

This protocol is a generalized procedure based on common literature methods.[1][5]

Materials:

  • Ethyl 2-ethoxymethyleneacetoacetate

  • Hydroxylamine (50% aqueous solution) or Hydroxylamine Hydrochloride/Sulfate

  • Methanol or Ethanol

  • Hexane

  • Saturated Sodium Bicarbonate Solution

  • Water

Procedure:

  • Dissolve ethyl 2-ethoxymethyleneacetoacetate (1 equivalent) in methanol and cool the solution to a temperature between -5°C and 0°C.

  • Slowly add a 50% aqueous solution of hydroxylamine (1 equivalent) to the cooled solution, maintaining the temperature below 0°C. The addition should be controlled over a period of approximately 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature (20-30°C) and then reflux for 1 hour.

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

  • To the residue, add hexane and stir for 30 minutes.

  • Sequentially add saturated sodium bicarbonate solution and water, and stir thoroughly.

  • Separate the organic layer. Extract the aqueous layer with hexane.

  • Combine all organic layers and wash with water.

  • Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation if necessary.

Visualized Workflows and Pathways

experimental_workflow cluster_reaction Reaction cluster_workup Work-up A Dissolve Ethyl 2-ethoxymethylene- acetoacetate in Methanol B Cool to -5°C to 0°C A->B C Slowly Add Aqueous Hydroxylamine B->C D Stir at 0°C C->D E Warm to RT and Reflux D->E F Remove Solvent E->F Reaction Completion G Add Hexane F->G H Add NaHCO3 (aq) and Water G->H I Separate Organic Layer H->I J Extract Aqueous Layer with Hexane I->J K Combine & Wash Organic Layers J->K L Remove Solvent K->L M Ethyl 5-methylisoxazole- 4-carboxylate L->M Crude Product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_products Products Ethyl_ethoxymethyleneacetoacetate Ethyl 2-ethoxymethylene- acetoacetate Desired_Product Ethyl 5-methylisoxazole- 4-carboxylate Ethyl_ethoxymethyleneacetoacetate->Desired_Product Attack at ethoxymethylene carbon Byproduct Ethyl 3-methylisoxazole- 4-carboxylate Ethyl_ethoxymethyleneacetoacetate->Byproduct Attack at carbonyl carbon Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Desired_Product Hydroxylamine->Byproduct

Caption: Reaction pathway showing the formation of the desired product and the isomeric by-product.

troubleshooting_logic High_Isomer High Isomeric Impurity? Check_Base Strong Base Used? High_Isomer->Check_Base Yes Good_Purity Good Product Purity High_Isomer->Good_Purity No Check_Temp High Reaction Temp? Check_Base->Check_Temp No Use_Weak_Base Action: Use Weaker Base (e.g., Sodium Acetate) Check_Base->Use_Weak_Base Yes Lower_Temp Action: Lower Reaction Temp (-20°C to 0°C) Check_Temp->Lower_Temp Yes Check_Temp->Good_Purity No Use_Weak_Base->Check_Temp Lower_Temp->Good_Purity

Caption: Troubleshooting logic for minimizing isomeric by-product formation.

References

Optimizing reaction conditions for higher yield of Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-methylisoxazole-4-carboxylate for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent method involves a two-step process. The first step is the formation of an intermediate, ethyl ethoxymethyleneacetoacetate, by reacting ethyl acetoacetate with triethyl orthoformate.[1][2] The second step is the cyclization of this intermediate with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, to form the isoxazole ring.[1][3]

Q2: What is the primary isomeric impurity in this synthesis, and why is it a concern?

A2: The main isomeric impurity is Ethyl 3-methylisoxazole-4-carboxylate.[2] Its formation is a significant concern, especially in pharmaceutical applications, as regulatory bodies often have strict limits on isomeric impurities. For instance, in the synthesis of Leflunomide, a drug derived from this compound, the 3-methyl isomer content is tightly controlled.[3]

Q3: How do reaction conditions influence the regioselectivity of the isoxazole ring formation?

A3: The regioselectivity, which determines the ratio of the desired 5-methyl isomer to the 3-methyl isomer, is highly dependent on reaction conditions. Key factors include the choice of base, reaction temperature, and pH.[1][4] Generally, milder bases and lower temperatures favor the formation of the desired 5-methyl isomer.[1]

Q4: Can ultrasound be used to improve the synthesis of related isoxazole compounds?

A4: Yes, ultrasound irradiation has been shown to be an effective green chemistry approach for the synthesis of related 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. This method offers advantages such as shorter reaction times, high yields, and the use of aqueous media.[5] While not directly documented for this compound in the provided context, it represents a potential area for optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting & Optimization Strategy
Incomplete formation of the ethyl ethoxymethyleneacetoacetate intermediate. - Ensure the reaction of ethyl acetoacetate and triethyl orthoformate is heated sufficiently, typically around 100-120°C.[1][2] - Use a catalytic amount of acetic anhydride to drive the reaction to completion.[1][2] - Monitor the reaction progress using techniques like TLC to ensure the consumption of ethyl acetoacetate.[2]
Decomposition of the nitrile oxide intermediate. - When using methods that generate a nitrile oxide in situ, it's crucial to have it react promptly with the other component. Nitrile oxides can be unstable and prone to dimerization.[4]
Suboptimal cyclization conditions. - Carefully control the temperature during the addition of the hydroxylamine solution, maintaining it in the range of -20°C to 10°C.[1][2] - Optimize the base used for the cyclization. Weaker bases like sodium acetate are often preferred over strong bases like sodium hydroxide to minimize side reactions.[1] - Ensure efficient stirring to maintain a homogenous reaction mixture.
Loss of product during workup and purification. - During extraction, ensure the correct pH of the aqueous layer to prevent the hydrolysis of the ester. - If distillation is used for purification, perform it under reduced pressure to avoid thermal decomposition of the product.[6]

Problem 2: High Content of the Ethyl 3-methylisoxazole-4-carboxylate Isomer

Possible Cause Troubleshooting & Optimization Strategy
Use of a strong base during cyclization. - The use of strong bases like sodium hydroxide or sodium carbonate can lead to a higher proportion of the undesired 3-methyl isomer.[1] - Employing a weaker base such as sodium acetate can significantly improve the regioselectivity in favor of the 5-methyl isomer.[1][2]
Elevated reaction temperature. - High temperatures during the cyclization step can reduce the regioselectivity.[4] Maintaining a low temperature, ideally between -10°C and 0°C, is crucial for minimizing the formation of the 3-methyl isomer.[1]
Incorrect pH during the reaction. - The pH of the reaction mixture can influence the reaction pathway. Careful control of pH, particularly during the addition of reagents, is important for regioselectivity.[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl ethoxymethyleneacetoacetic ester

This protocol is adapted from a patented process for preparing Leflunomide precursors.[2]

  • In a three-necked round-bottom flask equipped with a condenser, nitrogen inlet, and a dropping funnel, combine ethyl acetoacetate (0.69 mole), triethyl orthoformate (0.84 mole), and acetic anhydride (1.72 mole).

  • Heat the mixture to 100-110°C under a nitrogen atmosphere for approximately 2.5 hours.

  • Monitor the reaction's completion via Thin Layer Chromatography (TLC) (n-Hexane:Ethyl acetate = 7:3). The reaction is considered complete when less than 5% of ethyl acetoacetate remains.

  • After completion, cool the mixture to 50°C.

  • Distill off the non-reactive liquids under vacuum at 85-90°C.

  • The resulting reddish-brown syrupy liquid is the crude ethyl ethoxymethyleneacetoacetic ester and can be used directly in the next step without further purification.

Protocol 2: Synthesis of Ethyl-5-methylisoxazole-4-carboxylate

This protocol is a continuation from Protocol 1, adapted from the same source.[2]

  • Charge a three-necked round-bottom flask with the crude ethyl ethoxymethyleneacetoacetic ester (approx. 0.99 mole) and a solution of sodium acetate (1.09 mole) in a minimal amount of water.

  • Add 300 mL of ethanol to the mixture.

  • Cool the mixture to approximately -5°C using an acetone-salt-ice bath.

  • Prepare a cooled (3-4°C) solution of hydroxylamine sulfate.

  • Add the hydroxylamine sulfate solution dropwise to the cooled mixture containing the ethyl ethoxymethyleneacetoacetic ester.

  • After the addition is complete, allow the reaction to proceed at this low temperature. The exact duration may require optimization, but the source suggests the reaction is monitored for completion.

  • Upon completion, the product can be worked up by removing the solvent and extracting the product.

Process Visualization

To aid in understanding the experimental workflow and the chemical transformation, the following diagrams are provided.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization A Reactants: Ethyl Acetoacetate, Triethyl Orthoformate, Acetic Anhydride B Reaction at 100-110°C A->B C TLC Monitoring B->C D Vacuum Distillation C->D E Crude Ethyl ethoxymethyleneacetoacetate D->E F Intermediate + Sodium Acetate + Ethanol E->F Transfer to next step G Cool to -5°C F->G H Dropwise addition of cooled Hydroxylamine Sulfate solution G->H I Reaction at low temp. H->I J Workup & Purification I->J K This compound J->K

Caption: Experimental workflow for the two-step synthesis.

reaction_pathway reactant1 Ethyl Acetoacetate intermediate Ethyl ethoxymethyleneacetoacetate reactant1->intermediate reactant2 Triethyl Orthoformate reactant2->intermediate product This compound intermediate->product + Hydroxylamine (Desired Pathway) isomer Ethyl 3-methylisoxazole-4-carboxylate (Isomeric Impurity) intermediate->isomer + Hydroxylamine (Side Reaction) reactant3 Hydroxylamine (from salt) reactant3->product reactant3->isomer

Caption: Simplified reaction pathway showing the formation of the desired product and the main isomeric impurity.

References

Technical Support Center: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Ethyl 5-methylisoxazole-4-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is significantly lower than expected. What are the common causes?

Low yields can stem from several factors, primarily related to reaction conditions and reagent quality. The most common issues include:

  • Formation of Isomeric Impurities: A significant side reaction is the formation of the constitutional isomer, ethyl 3-methylisoxazole-4-carboxylate. This occurs due to the non-specific attack of the nitrogen lone pair of hydroxylamine on the carbonyl carbon of the intermediate, ethyl ethoxymethyleneacetoacetate.[1]

  • Suboptimal Reaction Temperature: The temperature during the cyclization step is critical. Higher temperatures can favor the formation of the undesired isomer and other by-products.

  • Presence of Strong Alkali: The use of strong bases can lead to a higher proportion of isomeric impurities and other side products.[1]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of starting materials.

  • Hydrolysis of the Ester: The ester group is susceptible to hydrolysis, especially during workup if exposed to acidic or basic conditions for prolonged periods at elevated temperatures.

  • Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and distillation steps. For instance, triethylamine hydrochloride, if not thoroughly removed by an acid wash, can sublime during distillation and contaminate the product.[2]

Q2: How can I minimize the formation of the ethyl 3-methylisoxazole-4-carboxylate isomer?

Minimizing the formation of the isomeric impurity is crucial for improving the yield and purity of the desired product. Key strategies include:

  • Low-Temperature Reaction: Performing the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine at low temperatures, ideally between -20°C and 0°C, increases the regioselectivity of the reaction.[1][3] A salt-ice-acetone bath is an effective method for achieving and maintaining these low temperatures.[1][3]

  • Use of a Mild Base: Employing a milder base, such as sodium acetate, instead of a strong alkali, can significantly reduce the formation of the isomeric impurity.[1][3]

Q3: What is the optimal temperature for the synthesis?

For the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine, the recommended temperature is between -20°C and 10°C.[1][3] A more preferred range is -10°C to 0°C, with about -5°C being most preferable.[1][3]

Q4: I am observing a significant amount of by-products. How can I improve the purity of my product?

Improving product purity involves both optimizing the reaction conditions and performing a thorough workup and purification:

  • Controlled Addition of Reagents: Slow, controlled addition of hydroxylamine to the reaction mixture at a low temperature can help to minimize side reactions.[4][5]

  • Thorough Washing: During the workup, washing the organic layer with acid (e.g., 6N HCl) removes amine bases like triethylamine.[2] An alkaline wash (e.g., 5% aqueous sodium hydroxide) can remove unreacted ethyl acetoacetate that might have formed by hydrolysis.[2]

  • Purification Method: Distillation under reduced pressure is a preferred method for purifying the final product.[1][2] However, it is noted that distillation can sometimes cause discoloration and product loss.[2] In some procedures, the crude product is used in the next step without distillation if the purity is sufficiently high.[1]

Experimental Protocols

Synthesis via Ethyl 2-ethoxymethyleneacetoacetate and Hydroxylamine

This method is a common and effective route for the synthesis of this compound.

Step 1: Reaction Setup

  • Dissolve ethyl 2-ethoxymethyleneacetoacetate in methanol in a reaction flask.[4][5]

  • Cool the solution to a temperature between -5°C and 0°C using an ice bath.[4][5]

Step 2: Cyclization

  • Slowly add a 50% aqueous solution of hydroxylamine to the cooled reaction mixture over a period of 1 hour, ensuring the temperature remains between -5°C and 0°C.[4][5]

  • After the addition is complete, continue stirring the mixture at 0°C for 30 minutes.[4][5]

  • Allow the reaction mixture to warm to 20-30°C and then reflux for 1 hour.[4][5]

Step 3: Workup and Purification

  • Remove the solvent by distillation under reduced pressure.[4][5]

  • To the residue, add hexane and stir for 30 minutes.[4][5]

  • Add saturated sodium bicarbonate solution and water, stir thoroughly, and allow the layers to separate.[4][5]

  • Separate the organic layer and extract the aqueous layer with hexane.[4][5]

  • Combine all organic layers and wash with water.[4][5]

  • Remove the solvent under reduced pressure to obtain the final product.[4][5]

Data Presentation

Table 1: Summary of a Representative Synthesis Protocol

ParameterValueReference
Starting MaterialEthyl 2-ethoxymethyleneacetoacetate[4][5]
Reagent50% Aqueous Hydroxylamine[4][5]
SolventMethanol[4][5]
Reaction Temperature-5°C to 0°C (addition), then reflux[4][5]
Reaction Time1.5 hours (low temp) + 1 hour (reflux)[4][5]
Yield79%[4][5]
Purity (HPLC)98.7%[4][5]
Isomer Impurity< 0.5%[4][5]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product R1 Ethyl 2-ethoxymethyleneacetoacetate P1 This compound R1->P1 Methanol, -5 to 0°C then reflux R2 Hydroxylamine R2->P1

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed CheckIsomer Check for Isomeric Impurity (e.g., by HPLC) Start->CheckIsomer HighIsomer High Isomer Content? CheckIsomer->HighIsomer OptimizeTemp Decrease Reaction Temperature (-20°C to 0°C) HighIsomer->OptimizeTemp Yes CheckIncomplete Check for Incomplete Reaction (TLC or other) HighIsomer->CheckIncomplete No ChangeBase Use Milder Base (e.g., Sodium Acetate) OptimizeTemp->ChangeBase CheckWorkup Review Workup and Purification Procedure ChangeBase->CheckWorkup Incomplete Reaction Incomplete? CheckIncomplete->Incomplete IncreaseTime Increase Reaction Time or Improve Mixing Incomplete->IncreaseTime Yes Incomplete->CheckWorkup No IncreaseTime->CheckWorkup End Improved Yield CheckWorkup->End

Caption: Troubleshooting guide for low yield.

Parameter Relationships

Parameter_Relationships 1 Reaction Temperature 3 Isomer Formation 1->3 influences 4 By-product Formation 1->4 influences 2 Base Strength 2->3 influences 5 Product Yield 3->5 decreases 6 Product Purity 3->6 decreases 4->5 decreases 4->6 decreases

Caption: Key parameters affecting yield and purity.

References

Removal of unreacted starting materials from Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the synthesis of Ethyl 5-methylisoxazole-4-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have synthesized this compound, but I suspect it is impure. What are the likely unreacted starting materials I need to remove?

A1: The potential unreacted starting materials in your crude product depend on the synthetic route you have employed. Common synthetic pathways and their corresponding starting materials are:

  • Route 1: From Ethyl 2-ethoxymethyleneacetoacetate and Hydroxylamine. The primary unreacted starting materials would be ethyl 2-ethoxymethyleneacetoacetate and hydroxylamine (or its salt like hydroxylamine hydrochloride or sulfate).[1][2][3][4]

  • Route 2: One-pot synthesis from Ethyl Acetoacetate, Triethyl Orthoformate, and Hydroxylamine. In this case, you might have unreacted ethyl acetoacetate and triethyl orthoformate, in addition to ethyl 2-ethoxymethyleneacetoacetate and hydroxylamine.[2][3][4]

  • Route 3: From Ethyl β-pyrrolidinocrotonate and a Nitro Compound. Your impurities could include unreacted ethyl β-pyrrolidinocrotonate and the specific nitro compound used.[5]

Q2: How can I remove unreacted ethyl acetoacetate from my product?

A2: Unreacted ethyl acetoacetate can be effectively removed by washing the crude product with a mild alkaline solution.[5] An aqueous solution of sodium bicarbonate or sodium hydroxide can be used to hydrolyze and extract the unreacted ethyl acetoacetate.[1][5]

Q3: My reaction used triethylamine, and I see a white solid in my distilled product. What is it and how do I remove it?

A3: The white solid is likely triethylamine hydrochloride, which can sublime during distillation if not thoroughly removed.[5] This can be removed by performing a thorough acid wash (e.g., with 6N HCl) of the organic layer during the workup, followed by a water wash of the distillate.[5]

Q4: I have an oily product after solvent evaporation. What is the best way to purify it further?

A4: For an oily product, several purification techniques can be employed:

  • Vacuum Distillation: This is an effective method for separating the desired product from less volatile impurities.[3][5]

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying isoxazole derivatives.[6][7] A suitable eluent system, such as a gradient of ethyl acetate in hexanes, can be used.[7]

  • Recrystallization: If the product can be solidified, recrystallization is an excellent purification technique. Ethanol is a commonly used solvent for recrystallizing isoxazole derivatives.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Purity by HPLC/TLC Presence of unreacted starting materials or byproducts.Identify the synthetic route used and follow the specific purification protocol for the likely impurities. Consider column chromatography for complex mixtures.[6]
Oily or Gummy Product Residual solvents or low-melting impurities.Dry the product under high vacuum. If the issue persists, attempt purification by vacuum distillation or column chromatography.[5][6]
Formation of Isomeric Impurity The reaction conditions may favor the formation of the ethyl 3-methylisoxazole-4-carboxylate isomer.The formation of this isomer is influenced by reaction temperature and pH.[2][3][6] Lowering the reaction temperature during the cyclization step can increase regioselectivity.[3][4] Purification to remove the isomer can be achieved by column chromatography.[6]
Product is a Dark Color Decomposition or presence of colored impurities.Discoloration can sometimes occur, especially with enamines which are sensitive to air.[5] Purification by column chromatography or recrystallization with activated charcoal may be necessary.

Data Presentation

Table 1: Physical Properties of this compound and Common Starting Materials

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
This compoundC₇H₉NO₃155.1572 (0.5 mm Hg)[5]N/ASoluble in organic solvents like hexane, dichloromethane.[1][4]
Ethyl AcetoacetateC₆H₁₀O₃130.14181-45Soluble in water and organic solvents.[5]
Hydroxylamine HydrochlorideH₄ClNO69.49Decomposes155-157Soluble in water and ethanol.[10]
Ethyl 2-ethoxymethyleneacetoacetateC₉H₁₄O₄186.20270N/ASoluble in organic solvents.[1]
Triethyl OrthoformateC₇H₁₆O₃148.20146-76Reacts with water. Soluble in organic solvents.[3]

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of Acidic and Basic Impurities
  • After the reaction is complete, pour the reaction mixture into a separatory funnel.

  • Wash the organic layer with cold water.[5]

  • To remove basic impurities like triethylamine, wash the organic layer with 6 N hydrochloric acid until the aqueous wash remains acidic.[5]

  • To remove acidic impurities like unreacted ethyl acetoacetate, wash the organic layer with a 5% aqueous sodium hydroxide or saturated sodium bicarbonate solution.[1][5]

  • Wash the organic layer with a saturated brine solution.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4][5]

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate.[7]

  • Dissolve the crude product in a minimal amount of the column solvent or a more polar solvent like dichloromethane.[7]

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane), is often effective.[7]

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol.[8][9]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Reaction Workup cluster_washing Washing Steps cluster_purification Purification cluster_final_purification Final Purification start Crude Reaction Mixture quench Quenching start->quench extraction Solvent Extraction quench->extraction acid_wash Acid Wash (e.g., HCl) extraction->acid_wash base_wash Base Wash (e.g., NaHCO3) acid_wash->base_wash brine_wash Brine Wash base_wash->brine_wash drying Drying over Na2SO4 brine_wash->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization distillation Vacuum Distillation crude_product->distillation pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product distillation->pure_product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic route1 From Ethyl 2-ethoxymethyleneacetoacetate impurity2 Unreacted Hydroxylamine route1->impurity2 route2 From Ethyl Acetoacetate impurity1 Unreacted Ethyl Acetoacetate route2->impurity1 method1 Alkaline Wash (e.g., NaHCO3 solution) impurity1->method1 method3 Water Wash impurity2->method3 impurity3 Unreacted Triethylamine method2 Acid Wash (e.g., dilute HCl) impurity3->method2

Caption: Troubleshooting logic for removing common unreacted starting materials.

References

Stability issues of Ethyl 5-methylisoxazole-4-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 5-methylisoxazole-4-carboxylate during storage and experimental use.

Troubleshooting Guide

Researchers may encounter issues related to the degradation of this compound. This guide provides a systematic approach to identifying and resolving these problems.

Issue: Inconsistent or unexpected experimental results.

This may be due to the degradation of the starting material. Follow these steps to troubleshoot:

Troubleshooting_Flowchart start Start: Inconsistent Experimental Results check_storage 1. Verify Storage Conditions - Temperature (2-8°C Recommended) - Protected from light? - Tightly sealed container? start->check_storage improper_storage Improper Storage check_storage->improper_storage retest_material 2. Assess Purity of Starting Material - Run HPLC or other analytical check - Compare to certificate of analysis improper_storage->retest_material No solution_storage Action: Discard old material, obtain a fresh batch, and store correctly. improper_storage->solution_storage Yes storage_ok Proper Storage degraded_material Material Degraded retest_material->degraded_material review_protocol 3. Review Experimental Protocol - pH of reaction/solvent? - Exposure to high heat? - Exposure to UV light? degraded_material->review_protocol No solution_degraded Action: Discard degraded material and obtain a fresh batch. degraded_material->solution_degraded Yes material_ok Material Pure harsh_conditions Harsh Conditions Identified review_protocol->harsh_conditions end_user_error Potential for user error or other reactant issue. harsh_conditions->end_user_error No solution_protocol Action: Modify protocol to avoid harsh conditions (e.g., buffer pH, lower temperature, protect from light). harsh_conditions->solution_protocol Yes protocol_ok Protocol Seems Benign Degradation_Pathway parent This compound hydrolysis_product 5-methylisoxazole-4-carboxylic acid parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) ethanol Ethanol parent->ethanol Hydrolysis (H₂O, H⁺/OH⁻) photolysis_product Ring-opened/rearranged products parent->photolysis_product Photolysis (UV light)

Technical Support Center: Ethyl 5-methylisoxazole-4-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 5-methylisoxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most prevalent impurity is the constitutional isomer, Ethyl 3-methylisoxazole-4-carboxylate. This isomer often forms during the cyclization reaction and can be challenging to separate due to its similar physical properties. Other potential impurities include unreacted starting materials, such as ethyl acetoacetate and triethylorthoformate, and by-products from side reactions. One patent mentions that the 3-methyl isomer can co-elute with the desired product in reverse-phase HPLC, making its removal particularly difficult.[1]

Q2: My final product is a yellow oil. Is this normal?

A2: While the pure compound is often described as a colorless liquid or a low-melting solid (melting point 49-52°C), a yellow, thick, oil-like product can be obtained after the initial work-up.[2] This coloration may indicate the presence of residual impurities. Further purification steps like column chromatography or recrystallization can help in obtaining a purer, colorless product.

Q3: Is distillation a recommended method for purification?

A3: Vacuum distillation can be employed for the purification of this compound. However, some modern synthesis protocols are optimized to produce a high-purity product without the need for distillation, which can be advantageous for large-scale production.[1] If distillation is chosen, it should be performed under reduced pressure to avoid thermal decomposition.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound and quantifying the isomeric impurity.[2][3] Other useful techniques include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and Mass Spectrometry (MS) for molecular weight verification.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Issue 1: High levels of the Ethyl 3-methylisoxazole-4-carboxylate isomer are detected after synthesis.
  • Root Cause: The formation of the 3-methyl isomer is often a result of non-specific cyclization during the synthesis. The reaction conditions, particularly temperature and the base used, can significantly influence the regioselectivity of the reaction.

  • Troubleshooting Workflow:

start High Isomer Content Detected check_synthesis Review Synthesis Conditions start->check_synthesis optimize_temp Optimize Reaction Temperature (e.g., -20°C to 10°C) check_synthesis->optimize_temp Control Temperature optimize_base Consider a Milder Base check_synthesis->optimize_base Choice of Base purification Proceed to Purification optimize_temp->purification optimize_base->purification hplc Preparative HPLC purification->hplc For high purity column_chrom Column Chromatography purification->column_chrom For bulk separation

Caption: Troubleshooting high isomeric impurity.

  • Corrective Actions:

    • Optimize Synthesis Temperature: A patent suggests that maintaining a low temperature (between -20°C and 10°C) during the cyclization step can significantly reduce the formation of the 3-methyl isomer to as low as 0.1%.[1]

    • Choice of Base: The use of strong bases can sometimes lead to lower regioselectivity. Experimenting with milder bases might favor the formation of the desired 5-methyl isomer.

    • Purification: If optimizing the synthesis is not feasible, focus on purification methods with high resolving power, such as preparative HPLC.

Issue 2: Difficulty in separating the 3-methyl and 5-methyl isomers by column chromatography.
  • Root Cause: The two isomers have very similar polarities, leading to poor separation on standard silica gel columns.

  • Troubleshooting Workflow:

start Poor Separation in Column Chromatography adjust_solvent Adjust Solvent System Polarity start->adjust_solvent gradient_elution Implement Gradient Elution adjust_solvent->gradient_elution If still co-eluting change_adsorbent Change Stationary Phase (e.g., alumina, reverse-phase silica) gradient_elution->change_adsorbent If separation is insufficient prep_hplc Consider Preparative HPLC change_adsorbent->prep_hplc For optimal separation

Caption: Improving isomeric separation by chromatography.

  • Corrective Actions:

    • Solvent System Optimization: Systematically screen different solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient can improve separation.

    • Alternative Stationary Phases: If silica gel is ineffective, consider using other stationary phases like alumina or reverse-phase silica gel (C18).

    • Preparative HPLC: For achieving high purity, preparative reverse-phase HPLC is a viable, albeit more expensive, option. A mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid could be a good starting point for method development.[4][5]

Issue 3: Product "oils out" during recrystallization.
  • Root Cause: The compound is melting at the temperature of the recrystallization solvent before it dissolves, or the chosen solvent is too non-polar.

  • Troubleshooting Workflow:

start Product Oils Out During Recrystallization check_solvent Re-evaluate Solvent Choice start->check_solvent use_solvent_pair Use a Solvent/Anti-solvent System check_solvent->use_solvent_pair If single solvent fails lower_temp Lower Dissolution Temperature use_solvent_pair->lower_temp slow_cooling Ensure Slow Cooling lower_temp->slow_cooling

Caption: Troubleshooting recrystallization issues.

  • Corrective Actions:

    • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given its structure, solvents like ethanol, isopropanol, or mixtures such as hexane/ethyl acetate or hexane/acetone could be effective.

    • Use a Solvent/Anti-solvent Pair: Dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate or acetone) at room temperature. Then, slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

    • Control Cooling Rate: Rapid cooling can promote oiling out. Ensure the crystallization flask is well-insulated to allow for slow crystal growth.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Purification

This protocol is based on a reported work-up procedure that achieved high purity.[2][3]

  • After the reaction is complete, remove the reaction solvent under reduced pressure.

  • To the residue, add hexane (approximately 7 mL per gram of crude product) and stir for 30 minutes.

  • Add a saturated aqueous solution of sodium bicarbonate (approx. 1.5 mL per gram of crude product) followed by deionized water (approx. 6 mL per gram of crude product).

  • Stir the biphasic mixture vigorously for 15 minutes and then transfer to a separatory funnel.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Extract the aqueous layer twice more with hexane.

  • Combine all organic layers and wash twice with deionized water.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Suggested Starting Conditions for HPLC Analysis

Based on methods for similar isoxazole esters, the following conditions can be used as a starting point for analytical HPLC.[4][5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% phosphoric acid or 0.1% formic acid (for MS compatibility).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Column Temperature: 30°C.

Data Summary

The following table summarizes expected outcomes from different purification strategies based on available data and chemical principles.

Purification MethodKey ParametersExpected PurityExpected YieldNotes
Liquid-Liquid Extraction Solvent: Hexane; Wash: NaHCO₃(aq), Water>98%[2][3]~80%[2][3]Effective at removing baseline impurities and can reduce isomer content.
Vacuum Distillation Pressure: <1 mmHg; Temperature: Dependent on pressure>99%60-70%Risk of thermal degradation if not performed carefully.
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient95-99%50-80%Separation of isomers can be challenging.
Recrystallization Solvent System: e.g., Ethanol/Water or Hexane/Ethyl Acetate>99.5%40-70%Highly dependent on finding the optimal solvent system.
Preparative HPLC C18 column; Acetonitrile/Water gradient>99.9%30-60%Best for achieving very high purity, but less suitable for large scale.

References

Improving the regioselectivity of the cyclization reaction for isoxazole formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles, with a particular focus on controlling regioselectivity in cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[1] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst, such as CuI or one generated in situ from CuSO₄ and a reducing agent, is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been successfully employed for this purpose.[1]

  • Solvent Choice: Less polar solvents can sometimes favor the formation of the desired 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can improve selectivity.[1]

  • In situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can help maintain a low concentration of the dipole, which can improve selectivity.[1]

Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. In some cases, careful selection of substituents can influence the regiochemical outcome.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[1]

Q3: My isoxazole synthesis is resulting in low yields. What are the common causes and how can I improve the yield?

A3: Low yields in isoxazole synthesis can arise from several factors. Here is a troubleshooting guide:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization to form furoxans.[1] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[1]

  • Substrate Reactivity:

    • Electron-poor alkynes may react sluggishly. The use of a catalyst (e.g., Cu(I)) can often accelerate the reaction.[1]

    • Steric hindrance on either the nitrile oxide or the alkyne can significantly reduce the reaction rate.[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. For instance, in the synthesis of 3,4-disubstituted isoxazoles via enamine cycloaddition, non-polar solvents have been found to give higher yields.[1]

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice and stoichiometry of the base (e.g., triethylamine) are important.[1]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of starting materials or products. Optimization is key.[1]

Q4: How do the electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A4: The regioselectivity of the Huisgen cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile). This is often explained by Frontier Molecular Orbital (FMO) theory.[1]

  • Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the alignment of the orbitals with the largest coefficients. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to be positioned away from each other in the transition state. This also generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[1]

Troubleshooting Guide

Below is a flowchart to help troubleshoot common issues encountered during isoxazole synthesis, with a focus on improving regioselectivity.

G cluster_0 Problem Identification cluster_1 Analysis of Reaction Type cluster_2 Strategies for 3,5-Disubstituted Isoxazoles cluster_3 Strategies for 3,4-Disubstituted Isoxazoles cluster_4 General Troubleshooting start Low Regioselectivity or Incorrect Regioisomer reaction_type What is the desired regioisomer? start->reaction_type strategy_35 Optimize for 3,5-Isomer reaction_type->strategy_35 3,5-Disubstituted strategy_34 Optimize for 3,4-Isomer reaction_type->strategy_34 3,4-Disubstituted catalyst_cu Add Cu(I) catalyst strategy_35->catalyst_cu solvent_polar Use less polar solvent strategy_35->solvent_polar temp_low Lower reaction temperature strategy_35->temp_low in_situ In situ nitrile oxide generation strategy_35->in_situ general_troubleshooting General Optimization catalyst_cu->general_troubleshooting solvent_polar->general_troubleshooting temp_low->general_troubleshooting in_situ->general_troubleshooting internal_alkyne Use internal alkyne strategy_34->internal_alkyne enamine_route Switch to enamine cycloaddition strategy_34->enamine_route cyclocondensation Consider cyclocondensation route strategy_34->cyclocondensation internal_alkyne->general_troubleshooting enamine_route->general_troubleshooting cyclocondensation->general_troubleshooting check_stability Check Nitrile Oxide Stability (in situ generation, low temp) general_troubleshooting->check_stability assess_reactivity Assess Substrate Reactivity (catalyst for e--poor alkynes, steric hindrance) general_troubleshooting->assess_reactivity optimize_conditions Optimize Reaction Conditions (screen solvents, titrate base, temp optimization) general_troubleshooting->optimize_conditions

Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.

Factors Influencing Regioselectivity

The regioselectivity of isoxazole formation is a delicate balance of several factors. Understanding these can help in designing experiments for the desired outcome.

G cluster_0 Substrate Structure cluster_1 Reaction Conditions center Factors Influencing Regioselectivity electronic_effects Electronic Effects (HOMO-LUMO) center->electronic_effects steric_hindrance Steric Hindrance center->steric_hindrance leaving_group Leaving Group on Dipolarophile center->leaving_group solvent Solvent center->solvent temperature Temperature center->temperature catalyst Catalyst (e.g., Cu(I), Ru) center->catalyst base Base center->base

Caption: Key factors that control the regioselectivity of isoxazole synthesis.

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the regioselectivity and yield of isoxazole formation based on published data.

Table 1: Effect of Lewis Acid on Regioselectivity in the Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones [3]

EntrySolventBF₃·OEt₂ (equiv.)Regioisomeric Ratio (3,4-isomer : other)Isolated Yield (%)
1MeCN0.560:4065
2MeCN1.075:2572
3MeCN2.090:1079

Table 2: Effect of Reaction Conditions on Regioselectivity in the Synthesis from β-Enamino Diketones [3]

EntrySolventBaseTemperature (°C)Regioisomeric Ratio (Isomer 1 : Isomer 2)Isolated Yield (%)
1EtOH-2535:6573
2MeCN-2565:3570
3MeCNPyridine2585:1581
4MeCNPyridine8060:4075

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]

This protocol describes a metal-free approach to synthesize 3,4-disubstituted isoxazoles.

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 3,4-disubstituted isoxazole.

Protocol 2: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [1]

This one-pot, three-step procedure utilizes a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes.

  • Nitrile Oxide Generation: In a flask, dissolve the aldoxime (1.1 mmol) in a suitable solvent (e.g., THF or toluene). To this solution, add a base (e.g., triethylamine, 1.5 mmol).

  • Catalyst and Alkyne Mixture: In a separate reaction vessel, add the terminal alkyne (1.0 mmol), a copper(I) source such as copper(I) iodide (5 mol%), and the solvent.

  • Cycloaddition: If generating the nitrile oxide from an oxime, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture from step 2, followed by the oxime. Stir the reaction mixture at room temperature (or heat if necessary) and monitor by TLC.

  • Workup and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.[1]

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: Catalyst & Alkyne Preparation cluster_2 Step 3: Cycloaddition cluster_3 Step 4: Workup & Purification step1 Aldoxime + Base in Solvent step3 Combine mixtures and stir (Monitor by TLC) step1->step3 step2 Terminal Alkyne + Cu(I) Catalyst step2->step3 step4 Quench with water, extract, and purify by column chromatography step3->step4

Caption: Workflow for copper-catalyzed regioselective isoxazole synthesis.

References

Side reactions to avoid during the synthesis of Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-methylisoxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The main synthetic strategies include the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine and the [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester or an alkyne. A highly selective method involves the reaction of an enamino ester, derived from ethyl acetoacetate, with a primary nitro compound in the presence of a dehydrating agent like phosphorus oxychloride.

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The most prevalent side reactions include the formation of isomeric impurities, particularly when using strong bases.[1] Other potential issues are the hydrolysis of starting materials or intermediates, incomplete reaction leading to purification challenges, and degradation or discoloration of the product, especially at high temperatures. Prolonged exposure to acidic conditions during workup or subsequent hydrolysis steps can also generate by-products.[2]

Q3: How can I avoid the formation of positional isomers?

A3: The choice of synthetic route is critical. The method involving the reaction of an enamino ester with a primary nitro compound is noted for its high selectivity, which prevents the formation of positional isomers.[3] Another approach is to use weak bases like sodium acetate instead of strong alkalis such as sodium hydroxide during the cyclization step, which has been shown to significantly reduce the amount of isomeric impurities.[1]

Q4: My final product is contaminated with a white, fluffy solid. What is it and how can I remove it?

A4: This is likely residual triethylamine hydrochloride if you are using a method involving triethylamine as a base. It can sublime during vacuum distillation and contaminate your product. To prevent this, ensure a thorough wash with dilute hydrochloric acid during the workup to remove all amine bases. If your distilled product is already contaminated, a simple water wash should remove the triethylamine hydrochloride.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete formation of the enamino ester intermediate. 2. Inefficient cyclization reaction. 3. Product loss during workup or purification. 4. Hydrolysis of the starting enamino ester.1. Ensure the complete removal of water during the formation of the enamino ester, for example, by using a Dean-Stark apparatus. 2. Maintain the recommended reaction temperature; for the reaction involving phosphorus oxychloride, cooling in an ice bath is crucial. 3. Avoid overly aggressive extractions and be careful during solvent removal. 4. Ensure the acid wash during workup is performed cold to minimize hydrolysis.[3]
Product Discoloration 1. Overheating during the distillation of intermediates or the final product. 2. Presence of impurities that degrade upon heating.1. Distill under high vacuum to lower the boiling point. It is noted that distillation of the ethyl β-pyrrolidinocrotonate intermediate is inadvisable as it often leads to discoloration and product loss.[3] 2. Ensure all starting materials are pure and that the workup effectively removes by-products before distillation.
Presence of Ethyl Acetoacetate in Product 1. Incomplete initial reaction to form the enamino ester. 2. Hydrolysis of unreacted enamino ester during the acidic workup.1. Allow the initial reaction to go to completion; monitor by TLC if possible. 2. Include an alkaline wash (e.g., 5% aqueous sodium hydroxide) during the workup to remove any traces of ethyl acetoacetate.[3]
Formation of Isomeric By-products 1. Use of a non-regioselective synthetic method. 2. Use of a strong base in the cyclization step.1. Employ a regioselective synthesis, such as the one starting from an enamino ester and a nitroalkane.[3] 2. Use a weak base like sodium acetate instead of sodium hydroxide or sodium carbonate for the cyclization of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine.[1]

Key Experimental Protocol: Synthesis from Ethyl Acetoacetate

This protocol is based on a well-established and selective method for preparing 4-isoxazolecarboxylic esters, which avoids the formation of positional isomers.[3]

Step 1: Formation of Ethyl β-pyrrolidinocrotonate

  • Combine ethyl acetoacetate (1.00 mole), pyrrolidine (1.00 mole), and benzene (400 ml) in a 1-liter flask equipped with a Dean-Stark trap.

  • Establish a nitrogen atmosphere.

  • Heat the mixture to a vigorous reflux for approximately 45 minutes, or until the theoretical amount of water (18 ml) has been collected.

  • Remove the benzene using a rotary evaporator. The resulting ethyl β-pyrrolidinocrotonate is typically of high purity (98% yield) and can be used in the next step without distillation.[3]

Step 2: Cyclization to this compound

  • In a 5-liter, three-necked flask, dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.

  • Cool the flask in an ice bath and maintain a nitrogen atmosphere.

  • While stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 ml of chloroform from a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.

  • Pour the reaction mixture into a separatory funnel and wash with 1 liter of cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid until the washes remain acidic. This removes the amine bases.[3]

  • Subsequently, wash the chloroform layer with 5% aqueous sodium hydroxide, followed by saturated brine.

  • Dry the chloroform solution over anhydrous magnesium sulfate, filter, and remove the solvent with a rotary evaporator.

  • Purify the product by vacuum distillation. The expected yield is 68–71%.[3]

Parameter Value
Yield (Step 1) ~98%
Yield (Step 2) 68–71%
Boiling Point 72°C @ 0.5 mm Hg
Refractive Index (n_D^23) 1.4615

Visualized Workflows

Synthesis Pathway for this compound A Ethyl Acetoacetate + Pyrrolidine B Ethyl β-pyrrolidinocrotonate A->B Reflux in Benzene (Dean-Stark) D Reaction Mixture B->D C 1-Nitropropane + Triethylamine C->D F Cyclization D->F E Phosphorus Oxychloride (POCl3) E->F G Crude Product F->G H Workup (Acid/Base Wash) G->H I Purification (Vacuum Distillation) H->I J This compound I->J

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Troubleshooting Logic for Low Yield Start Low Yield Observed Check1 Check Step 1: Enamino Ester Formation Start->Check1 Action1 Ensure complete water removal. Verify reflux time/temp. Check1->Action1 Issue Found Check2 Check Step 2: Cyclization Conditions Check1->Check2 No Issue Action1->Check2 Action2 Maintain ice bath during POCl3 addition. Check reagent purity. Check2->Action2 Issue Found Check3 Analyze Workup Procedure Check2->Check3 No Issue Action2->Check3 Action3 Use cold washes to prevent hydrolysis. Avoid vigorous shaking to prevent emulsions. Check3->Action3 Issue Found End Yield Improved Check3->End No Issue Action3->End

Caption: A decision-making diagram for troubleshooting low product yield during the synthesis.

References

Analytical techniques to detect impurities in Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-methylisoxazole-4-carboxylate. The following sections detail analytical techniques for impurity detection, potential issues, and their resolutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for identifying and quantifying impurities in this compound?

A1: The most common and effective analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) for separation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of unknown impurities.[1][2][3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for identifying and characterizing organic impurities.[5][6]

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can originate from various stages of the manufacturing process and storage. Common sources include:

  • Starting materials and reagents: Unreacted starting materials like ethyl acetoacetate or reagents such as triethylamine can carry over into the final product.[7]

  • Side reactions: During synthesis, side reactions can lead to the formation of structural isomers, such as ethyl 3-methylisoxazole-4-carboxylate.[8][9]

  • Degradation products: The active pharmaceutical ingredient (API) can degrade over time when exposed to heat, light, humidity, or reactive excipients, forming degradation products. Forced degradation studies are performed to identify these potential degradants.[10][11][12][13]

  • Residual solvents: Solvents used during synthesis and purification may not be completely removed and can remain as impurities.[1][2][14][15][16]

Q3: How can I distinguish between the isomers this compound and Ethyl 3-methylisoxazole-4-carboxylate?

A3: Distinguishing between these isomers requires advanced analytical techniques. While they may be challenging to separate by HPLC alone, their structural differences can be definitively determined using 2D NMR spectroscopy techniques like COSY, HSQC, and HMBC, which reveal the connectivity of atoms within the molecule.[17][18][19] Mass spectrometry can also provide clues based on fragmentation patterns.

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for impurities in pharmaceutical analysis?

A4: The LOD and LOQ are crucial for determining the sensitivity of an analytical method. While specific values depend on the impurity and the analytical technique, typical LOQs for impurities in pharmaceutical compounds are often in the range of a few parts per million (ppm).[20][21] For instance, the LOQ for nitrosamine impurities can be as low as 7 parts per billion (ppb).[21]

Troubleshooting Guides

HPLC Analysis

Issue 1: Ghost peaks appearing in the chromatogram.

  • Possible Cause: Contamination in the mobile phase, particularly in the aqueous component, can lead to the appearance of ghost peaks.

  • Troubleshooting Steps:

    • Always use freshly prepared, high-purity mobile phase.

    • Filter all mobile phase components through a 0.45 µm or smaller filter.

    • Ensure proper degassing of the mobile phase to prevent bubble formation.

    • If the problem persists, clean the HPLC system, including the injector and column, with a suitable solvent sequence.

Issue 2: Unstable baseline or excessive noise.

  • Possible Cause: An unstable baseline can be caused by a variety of factors, including pump issues, detector lamp instability, or a contaminated column.

  • Troubleshooting Steps:

    • Pump: Check for leaks in the pump heads and ensure proper solvent proportioning.

    • Detector: Allow the detector lamp to warm up sufficiently. If the noise continues, the lamp may need replacement.

    • Column: Flush the column with a strong solvent to remove any strongly retained compounds. If the baseline does not improve, the column may be degraded and require replacement.

GC-MS Analysis

Issue 1: Poor peak shape or tailing for residual solvents.

  • Possible Cause: Active sites in the GC inlet or column can interact with polar analytes, leading to peak tailing.

  • Troubleshooting Steps:

    • Use a deactivated inlet liner and ensure it is replaced regularly.

    • Employ a column specifically designed for residual solvent analysis, such as a DB-Select 624 UI or a DB-WAX, which have inert surfaces.[2][16]

    • Optimize the oven temperature program to ensure sharp peaks for all analytes of interest.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is a general starting point and should be optimized and validated for your specific application.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[10][11][12][13]

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

After exposure to each stress condition, the samples are diluted and analyzed by HPLC to identify and quantify any degradation products formed.

Quantitative Data Summary

Analytical TechniquePotential ImpurityTypical LOD (ppm)Typical LOQ (ppm)
HPLC-UVEthyl 3-methylisoxazole-4-carboxylate1 - 55 - 15
HPLC-UVUnreacted Starting Materials5 - 1015 - 30
GC-MSResidual Solvents (e.g., Methanol, Ethanol)0.5 - 22 - 10
GC-MSBenzene (Class 1 Solvent)< 12

Note: These are estimated values based on typical performance and should be experimentally determined for specific methods and instruments.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_identification Structure Elucidation cluster_reporting Data Analysis & Reporting Sample This compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) Sample->Forced_Degradation Stress Conditions HPLC HPLC-UV / LC-MS (Impurity Profiling & Quantification) Sample->HPLC GC_MS GC-MS (Residual Solvent Analysis) Sample->GC_MS Forced_Degradation->HPLC NMR NMR Spectroscopy (1D & 2D) (Isomer Identification) HPLC->NMR Isolate Unknown Impurities Data_Analysis Data Analysis (LOD, LOQ, % Impurity) HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis Report Impurity Profile Report Data_Analysis->Report

Caption: Workflow for impurity analysis of this compound.

Troubleshooting_Logic Start Unexpected Peak in Chromatogram Is_it_in_blank Is the peak present in the blank injection? Start->Is_it_in_blank Mobile_Phase_Contamination Potential mobile phase or system contamination. - Prepare fresh mobile phase. - Flush the system. Is_it_in_blank->Mobile_Phase_Contamination Yes Is_it_sharp Is the peak shape good (symmetrical)? Is_it_in_blank->Is_it_sharp No Potential_Impurity Potential process-related impurity or degradant. - Proceed with identification (LC-MS, NMR). Is_it_sharp->Potential_Impurity Yes Tailing_Peak Peak tailing observed. - Check for column overload. - Assess secondary interactions (adjust pH, use inert column). Is_it_sharp->Tailing_Peak No

Caption: Logic diagram for troubleshooting unexpected peaks in HPLC analysis.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Ethyl 5-methylisoxazole-4-carboxylate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical compounds is a critical parameter that directly influences experimental outcomes, product quality, and regulatory compliance. Ethyl 5-methylisoxazole-4-carboxylate, a key building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and reproducibility make it an ideal choice for separating and quantifying the main compound from its potential impurities.[2]

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of the compound, potential impurities, and the specific requirements of the analysis such as speed, sensitivity, and the need for structural information.[2] Below is a comparative summary of HPLC and other common analytical techniques for the purity assessment of this compound.

Technique Principle Advantages for this compound Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3]High resolution for separating closely related impurities.[2] Excellent quantitative accuracy and precision. Amenable to a wide range of non-volatile compounds.[1]Requires reference standards for impurity identification and quantification. Can be more time-consuming than some other techniques.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[4]High efficiency and speed for volatile compounds.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization, which adds complexity.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption of compounds on a thin layer of adsorbent material.[5]Simple, rapid, and cost-effective for qualitative analysis and monitoring reactions.[6]Limited resolution and quantitative accuracy compared to HPLC.[5] Less sensitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.[7]Provides unambiguous structural confirmation of the compound and its impurities. Quantitative NMR (qNMR) can determine absolute purity without a specific reference standard.[2]Lower sensitivity compared to HPLC.[2] Requires a higher concentration of the analyte. More complex data interpretation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.[7]High sensitivity and specificity. Provides molecular weight information, aiding in impurity identification when coupled with a separation technique like HPLC (LC-MS).[3]Typically used in conjunction with a chromatographic technique for complex mixtures. May not be sufficient for quantitative analysis on its own without appropriate standards.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound

This section details a typical reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard and sample

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the initial mobile phase composition (80:20 Water:Acetonitrile) to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A purity of 98.7% with isomer impurity content below 0.5% has been reported for this compound using an HPLC method.[8]

Workflow and Data Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship between different analytical techniques for purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Start weigh Weigh Sample & Standard prep_start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter hplc_system HPLC System Setup (Column, Mobile Phase, Detector) filter->hplc_system inject Inject Sample/Standard hplc_system->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Experimental workflow for HPLC purity assessment.

Purity_Assessment_Methods cluster_main Purity Assessment of this compound HPLC HPLC (High Resolution Quantitative) GC GC (For Volatile Impurities) HPLC->GC Orthogonal Methods TLC TLC (Qualitative Screening) HPLC->TLC Orthogonal Methods NMR NMR (Structural Confirmation) HPLC->NMR Orthogonal Methods MS MS (Molecular Weight ID) HPLC->MS Orthogonal Methods

Caption: Relationship between HPLC and alternative methods.

References

Comprehensive NMR Analysis of Ethyl 5-methylisoxazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, spectral databases, and chemical supplier information, publicly available, experimentally determined 1H and 13C NMR data for ethyl 5-methylisoxazole-4-carboxylate could not be located. Therefore, a direct interpretation and comparison guide based on experimental evidence cannot be provided at this time.

For researchers, scientists, and drug development professionals, access to verified spectroscopic data is crucial for compound identification, purity assessment, and structural elucidation. The absence of such data for a specific compound like this compound in the public domain presents a significant challenge for its unambiguous characterization and for comparative studies.

While many chemical suppliers list this compound (CAS No. 51135-73-0) in their catalogs and, in some instances, indicate the availability of NMR data upon purchase or inquiry, this information is not freely accessible for research and comparative purposes.

Theoretical ¹H and ¹³C NMR Chemical Shift Predictions

In the absence of experimental data, theoretical prediction of NMR spectra can offer an estimation of the chemical shifts. These predictions are based on computational algorithms that model the magnetic environment of each nucleus. It is critical to emphasize that these are theoretical values and may differ from actual experimental results. Factors such as solvent, concentration, and temperature can influence experimental chemical shifts.

Predicted ¹H NMR Data (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
CH₃ (isoxazole)~2.7Singlet3H
OCH₂CH₃~4.3Quartet2H
OCH₂CH₃~1.3Triplet3H
CH (isoxazole)~8.2Singlet1H

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C H₃ (isoxazole)~12
OCH₂C H₃~14
OC H₂CH₃~61
Isoxazole C4~110
Isoxazole C5~160
C=O (ester)~162
Isoxazole C3~170

Structural Elucidation Pathway

The chemical structure of this compound suggests a distinct pattern of signals in both ¹H and ¹³C NMR spectra. The following diagram illustrates the expected correlations between the structure and its NMR signals.

G cluster_mol This compound cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals mol H_Me CH₃ (s, 3H) C_Me CH₃ H_Me->C_Me HSQC C4 C4 H_Me->C4 HMBC C5 C5 H_Me->C5 HMBC H_CH2 CH₂ (q, 2H) C_CH2 OCH₂ H_CH2->C_CH2 HSQC C_CH3_Et CH₃ H_CH2->C_CH3_Et COSY C_CO C=O H_CH2->C_CO HMBC H_CH3_Et CH₃ (t, 3H) H_CH3_Et->C_CH3_Et HSQC H_isoxazole CH (s, 1H) H_isoxazole->C4 HSQC H_isoxazole->C5 HMBC H_isoxazole->C_CO HMBC C3 C3 H_isoxazole->C3 HMBC

Figure 1. Predicted NMR correlations for this compound.

Comparison with a Structurally Similar Compound

To provide some context, we can compare the predicted data with the known experimental NMR data of a structurally related compound, ethyl 3-ethyl-5-methylisoxazole-4-carboxylate . The key difference is the presence of an ethyl group at the 3-position instead of a proton.

Experimental ¹H NMR Data for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (in CCl₄)

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (isoxazole)2.6Singlet3H
OCH₂CH₃4.2Quartet2H
OCH₂CH₃1.3Triplet3H
CH₂CH₃ (isoxazole)2.7Quartet2H
CH₂CH₃ (isoxazole)1.3Triplet3H

The presence of the additional ethyl group in this analogue introduces a quartet and a triplet, while the singlet for the isoxazole proton is absent. The chemical shifts of the ester ethyl group and the 5-methyl group are in a similar region to what would be predicted for the target compound.

Experimental Protocols

Standard NMR experimental protocols would be employed for the acquisition of ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Parameters: A standard pulse sequence would be used with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Standard: TMS or the solvent peak as an internal standard.

  • Parameters: A proton-decoupled pulse sequence would be used to obtain singlets for all carbon atoms.

Conclusion

A definitive comparative guide for the ¹H and ¹³C NMR interpretation of this compound cannot be constructed without access to publicly available, experimentally verified data. While theoretical predictions and comparisons to similar structures can provide an initial framework for what to expect, they are not a substitute for empirical data. Researchers requiring this information are encouraged to acquire the spectra experimentally or to contact commercial suppliers who may provide this data upon request. The scientific community would benefit from the publication of the experimental NMR data for this compound to facilitate future research and characterization.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 5-methylisoxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. By presenting a detailed examination of its fragmentation pathways, alongside a comparative analysis with a structurally similar compound and a thorough experimental protocol, this document serves as a vital resource for researchers engaged in the identification and characterization of isoxazole derivatives.

Comparative Analysis of Fragmentation Patterns

Table 1: Comparison of Predicted and Observed Fragment Ions

Fragment IonProposed StructurePredicted m/z for this compoundObserved m/z for Methyl 5-methylisoxazole-3-carboxylate[1]Fragmentation Pathway
[M]⁺ Molecular Ion155141Initial ionization
[M - OCH₂CH₃]⁺ Isoxazole-4-carbonyl cation110-α-cleavage at the ester
[M - CH₂CH₃]⁺ 126-Loss of the ethyl group
[M - COOCH₂CH₃]⁺ 5-methylisoxazole cation82-Loss of the entire ester group
[M - CH₃]⁺ 140126Loss of the methyl group from the isoxazole ring
[M - CO]⁺ 127113Loss of carbon monoxide from the molecular ion
[CH₃CO]⁺ Acetyl cation4343Cleavage of the isoxazole ring

Note: The predicted m/z values for this compound are based on theoretical fragmentation patterns analogous to those observed for Methyl 5-methylisoxazole-3-carboxylate.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is anticipated to be initiated by the removal of an electron to form the molecular ion ([M]⁺) at m/z 155. The subsequent fragmentation is likely to proceed through several key pathways, driven by the stability of the resulting fragment ions.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 155 F1 [M - OCH₂CH₃]⁺ m/z = 110 M->F1 - ∙OCH₂CH₃ F2 [M - CH₃]⁺ m/z = 140 M->F2 - ∙CH₃ F3 [M - CO]⁺˙ m/z = 127 M->F3 - CO F4 [CH₃CO]⁺ m/z = 43 M->F4 - C₄H₄NO₂

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.[2][3]

  • Dilution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the same solvent.[4]

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter into a clean autosampler vial.[2]

2. GC-MS Instrumentation and Conditions

The following table details typical instrument parameters for the analysis of a small ester compound.

Table 2: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 20:1)
Oven ProgramInitial temperature: 50 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Final hold: 5 min at 280 °C
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 40-300
Scan Rate2 scans/second

3. Data Acquisition and Analysis

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Identify the molecular ion peak and the major fragment ions.

  • Propose fragmentation pathways based on the observed m/z values and known fragmentation mechanisms of esters and isoxazole rings.

  • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra of related compounds for confirmation.

Logical Workflow for Fragmentation Analysis

The process of analyzing the mass spectrum and elucidating the fragmentation pattern follows a logical progression.

Fragmentation_Analysis_Workflow A Acquire Mass Spectrum via GC-MS B Identify Molecular Ion Peak ([M]⁺˙) A->B C Identify Major Fragment Ions B->C D Propose Neutral Losses (e.g., -CH₃, -OCH₂CH₃, -CO) C->D E Postulate Fragment Ion Structures D->E F Construct Fragmentation Pathways E->F G Compare with Spectra of Analogous Compounds F->G H Confirm Structural Assignments G->H

Caption: Workflow for mass spectral fragmentation analysis.

By following the detailed protocol and applying the principles of mass spectral interpretation outlined in this guide, researchers can confidently identify and characterize this compound and related compounds, thereby advancing their scientific endeavors.

References

Comparison of different synthetic methods for Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and selective preparation is of significant interest to researchers and professionals in drug development and chemical synthesis. This guide provides a comparative analysis of different synthetic methods for this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Methods

Several methods for the synthesis of this compound have been reported, primarily involving the formation of the isoxazole ring through condensation and cyclization reactions. The choice of starting materials and reaction conditions significantly impacts the yield, purity, and isomer selectivity of the final product. Below is a summary of the key quantitative data for three prominent synthetic routes.

Parameter Method 1: From Ethyl β-pyrrolidinocrotonate Method 2: From Ethyl 2-ethoxymethyleneacetoacetate & Aqueous Hydroxylamine Method 3: From Ethyl ethoxymethyleneacetoacetic ester & Hydroxylamine Sulfate
Starting Materials Ethyl β-pyrrolidinocrotonate, 1-NitropropaneEthyl 2-ethoxymethyleneacetoacetate, 50% Aqueous hydroxylamineEthyl ethoxymethyleneacetoacetic ester, Hydroxylamine sulfate, Sodium acetate
Key Reagents Triethylamine, Phosphorus oxychlorideMethanolEthanol, Water
Reaction Temperature Ice bath (0°C) initially, then not specified-5 to 0°C initially, then reflux-20°C to 10°C (preferably -5°C)
Reaction Time Not explicitly stated1.5 hours + 1 hour refluxNot explicitly stated
Reported Yield 68-71%79%Not explicitly stated for this step, but the overall process boasts high quality.
Reported Purity Not explicitly stated, but the method is described as "quite selective" with no detected isomer formation.[1]98.7% (HPLC)[2][3]Reduces isomeric impurity to as low as 0.1%.[4][5]
Key Advantages High selectivity, avoids positional isomers.[1]High yield and purity, detailed protocol available.[2][3]Significant reduction of isomeric impurities, does not require distillation of the ester.[4][5]
Key Disadvantages Use of noxious and carcinogenic reagents (pyrrolidine, phosphorus oxychloride, benzene).[1]Requires careful temperature control.Part of a multi-step process for a different final product.

Experimental Protocols

Method 1: Synthesis from Ethyl β-pyrrolidinocrotonate

This method relies on a 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from 1-nitropropane) and an enamine.[1]

Step A: Preparation of Ethyl β-pyrrolidinocrotonate

  • A mixture of ethyl acetoacetate (1.00 mole) and pyrrolidine (1.0 mole) in 400 ml of benzene is refluxed under a nitrogen atmosphere using a Dean-Stark water separator for 45 minutes, until the theoretical amount of water is collected.

  • The benzene is removed using a rotary evaporator to yield highly pure ethyl β-pyrrolidinocrotonate (98% yield), which can be used without further purification.[1]

Step B: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Note: The original procedure is for Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. To synthesize this compound, 1-nitroethane would likely be used instead of 1-nitropropane.

  • Ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) are dissolved in 1 liter of chloroform in a three-necked flask cooled in an ice bath under a nitrogen atmosphere.

  • A solution of phosphorus oxychloride (1.11 mole) in 200 ml of chloroform is added slowly while stirring.

  • The reaction mixture is washed with cold water, followed by 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine.

  • The chloroform layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The product is purified by vacuum distillation.[1]

Method 2: Synthesis from Ethyl 2-ethoxymethyleneacetoacetate and Aqueous Hydroxylamine

This is a straightforward and high-yielding method involving the reaction of an ethoxymethylene compound with hydroxylamine.[2][3]

  • Ethyl 2-ethoxymethyleneacetoacetate (0.59 mol) is dissolved in methanol (330 ml) and cooled to -5 to 0°C.

  • 50.0% aqueous hydroxylamine (0.59 mol) is added slowly over 1 hour, maintaining the temperature between -5 and 0°C.

  • The mixture is stirred at 0°C for 30 minutes, then warmed to 20-30°C and refluxed for 1 hour.

  • The solvent is removed under reduced pressure.

  • Hexane (500 ml) is added to the residue and stirred for 30 minutes.

  • Saturated sodium bicarbonate solution (100 ml) and water (400 ml) are added, and the mixture is stirred thoroughly.

  • The organic layer is separated, and the aqueous layer is extracted with hexane.

  • The combined organic layers are washed with water and the solvent is removed under reduced pressure to yield the product.[2][3]

Method 3: Synthesis from Ethyl ethoxymethyleneacetoacetic ester and Hydroxylamine Sulfate

This method, detailed in a patent, is optimized to minimize the formation of the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate.[4][5]

Step A: Preparation of Ethyl ethoxymethyleneacetoacetic ester

  • A mixture of ethyl acetoacetate (0.69 mole), triethylorthoformate (0.84 mole), and acetic anhydride (1.72 mole) is heated at 100°-110°C for 2.5 hours under a nitrogen blanket.

  • The reaction progress is monitored by TLC.

  • After cooling, non-reactive liquids are removed by vacuum distillation. The crude product can be used directly in the next step.[4]

Step B: Synthesis of Ethyl-5-methylisoxazole-4-carboxylate

  • The crude ethyl ethoxymethyleneacetoacetic ester (0.99 mole) and sodium acetate (1.09 mole) dissolved in a minimum amount of water are mixed with 300 mL of ethanol.

  • The mixture is cooled to about -5°C.

  • A cooled solution of hydroxylamine sulfate is added dropwise.

  • This method is highlighted for producing the target compound with very low levels of the 3-methyl isomer impurity.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the different synthetic approaches to this compound.

Synthetic_Pathways EA_P Ethyl Acetoacetate + Pyrrolidine EBPC Ethyl β-pyrrolidinocrotonate EA_P->EBPC Benzene, Reflux M1_Product Ethyl 5-methylisoxazole- 4-carboxylate EBPC->M1_Product POCl3, Et3N, Chloroform NP 1-Nitropropane NP->M1_Product M2_Product Ethyl 5-methylisoxazole- 4-carboxylate EEMAA Ethyl 2-ethoxymethyleneacetoacetate EEMAA->M2_Product Methanol, Reflux AH Aqueous Hydroxylamine AH->M2_Product M3_Product Ethyl 5-methylisoxazole- 4-carboxylate EAA_TOF_AA Ethyl Acetoacetate + Triethylorthoformate + Acetic Anhydride EEMAE Ethyl ethoxymethyleneacetoacetic ester EAA_TOF_AA->EEMAE Heat EEMAE->M3_Product Ethanol, Water HS_SA Hydroxylamine Sulfate + Sodium Acetate HS_SA->M3_Product

References

Comparative Analysis of the Biological Activities of Ethyl 5-methylisoxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry due to its diverse pharmacological potential. This guide provides a comparative analysis of the biological activities of various derivatives of Ethyl 5-methylisoxazole-4-carboxylate, focusing on their anticancer, antifungal, and herbicidal properties. The information is presented with supporting experimental data to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.

The core structure, this compound, serves as a versatile starting point for the synthesis of a wide array of derivatives. Modifications at the carboxylate and other positions on the isoxazole ring have led to compounds with significant biological activities. Isoxazole-containing compounds have demonstrated a broad spectrum of effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4]

Anticancer Activity

A series of novel 5-methyl-3-phenylisoxazole-4-carboxamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The results, summarized in Table 1, highlight the cytotoxic potential of these compounds, with some exhibiting potent activity comparable to the standard drug, Doxorubicin.[2]

Table 1: In Vitro Anticancer Activity of 5-methyl-3-phenylisoxazole-4-carboxamide Derivatives (IC50 in µM) [2]

CompoundB16F1 (Melanoma)Colo205 (Colon)HepG2 (Liver)HeLa (Cervical)
2a 40.859.1797.5529.54
2b 25.3320.3315.3335.84
2c 15.7910.7912.7925.43
2d 42.9335.9330.9345.21
2e 0.079 1.542.545.87
2f 2.565.568.5612.34
Doxorubicin 0.0560.891.230.98

Data presented as the mean of three independent experiments.

Notably, compound 2e demonstrated the most potent activity against the B16F1 melanoma cell line, with an IC50 value of 0.079 µM, which is comparable to that of Doxorubicin.[2] This suggests that specific substitutions on the carboxamide moiety can significantly enhance the anticancer efficacy of the isoxazole core.

Antifungal and Herbicidal Activities

Derivatives of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate have been investigated for their fungicidal and herbicidal activities. The preliminary bioassay results indicate moderate to good inhibition against a range of fungal pathogens and plants.[1][4]

Table 2: Fungicidal Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate Derivatives (% Inhibition at 100 mg/L) [1][4]

CompoundFusarium graminearumThanatephorus cucumerisBotrytis cinereaFusarium oxysporum
I-1 45523841
I-2 39483537
I-3 58554951
I-4 32413335
I-5 48564245

Table 3: Herbicidal Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate Derivatives (% Inhibition at 150 g ai/ha) [1][4]

CompoundPlant Species 1Plant Species 2Plant Species 3
I-4 20-5020-5020-50

While these results are promising, further studies with more detailed quantitative data, such as EC50 values, are needed for a more precise comparison and to establish clear structure-activity relationships.

Experimental Protocols

In Vitro Anticancer Activity Assay[2]

The anticancer activity of the synthesized 5-methyl-3-phenylisoxazole-4-carboxamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (B16F1, Colo205, HepG2, and HeLa) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug, Doxorubicin, and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Fungicidal Activity Assay[1][4]

The in vitro fungicidal activity was evaluated using the mycelium growth rate method.

  • Media Preparation: The test compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) medium to achieve the desired final concentration (100 mg/L).

  • Inoculation: A 5 mm diameter mycelial disc of the test fungi (Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, and Fusarium oxysporum) was placed in the center of the PDA plates.

  • Incubation: The plates were incubated at 25 ± 1 °C for a specified period.

  • Measurement: The diameter of the mycelial growth was measured.

  • Inhibition Calculation: The percentage of inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of mycelial growth in the control plate and T is the diameter of mycelial growth in the treated plate.

Herbicidal Activity Assay[1][4]

The post-emergence herbicidal activity was evaluated in a greenhouse setting.

  • Plant Cultivation: The test plants were grown in pots to the 2-3 leaf stage.

  • Compound Application: The test compounds were formulated as an emulsifiable concentrate and sprayed onto the plants at a dosage of 150 g active ingredient per hectare (ai/ha).

  • Evaluation: After a set period, the herbicidal effect was visually assessed and rated as a percentage of inhibition compared to untreated control plants.

Visualizations

Anticancer_Activity_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Lines (B16F1, Colo205, HepG2, HeLa) B Seed in 96-well plates A->B C Add Isoxazole Derivatives & Doxorubicin B->C D Incubate (48h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Add DMSO to dissolve formazan F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Workflow for the in vitro anticancer activity screening.

SAR_Anticancer cluster_core Core Structure cluster_derivatives Derivatives with Varied Activity Core 5-Methylisoxazole-4-carboxamide High Compound 2e (High Potency) Core->High Specific Substitution (e.g., at carboxamide) Moderate Compounds 2a, 2c (Moderate Potency) Core->Moderate Low Compound 2d (Low Potency) Core->Low

Caption: Structure-Activity Relationship (SAR) for anticancer activity.

References

A Comparative Analysis of Ethyl 5-methylisoxazole-4-carboxylate and Its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ethyl 5-methylisoxazole-4-carboxylate and its structurally related analogues. This document summarizes their performance across various biological activities, supported by available experimental data, to inform further research and development in medicinal chemistry.

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This compound serves as a key building block for the synthesis of numerous bioactive compounds. This guide delves into the comparative efficacy of this parent compound and its analogues in anticancer, anti-inflammatory, antifungal, and antibacterial applications.

Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compoundC₇H₉NO₃155.1551135-73-0A versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
5-Methylisoxazole-4-carboxamide derivativesVariedVariedVariedThe N-O bond in the isoxazole ring can be cleaved metabolically, as seen in the antirheumatic drug leflunomide.[2]
5-methylisoxazole-4-carboxylic oxime estersVariedVariedVariedDesigned as novel antifungal agents.[3]
Isoxazolyl-4-(2-oxo-2,3-dihydro-1H-3-indolyl)pyrrole-3-carboxylatesVariedVariedVariedSynthesized via a three-component reaction and evaluated for anti-inflammatory activity.

Comparative Biological Activity

The isoxazole-4-carboxylate core has been extensively modified to enhance and diversify its biological effects. The following tables summarize the available quantitative data for various analogues. It is important to note that direct comparative data for this compound is limited in the reviewed literature; therefore, the focus is on its derivatives.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of heat shock protein 90 (HSP90), tubulin polymerization, and cyclooxygenase (COX) enzymes.[4][5]

Compound/AnalogueCancer Cell LineIC₅₀ (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HeLa (Cervical)0.737 ± 0.05[6]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HT-29 (Colon)1.194 ± 0.02[6]
Isoxazole-carboxamide derivative (2d)HeLa (Cervical)18.62[7]
Isoxazole-carboxamide derivative (2a)HeLa (Cervical)39.80[7]
Isoxazole-carboxamide derivatives (2d and 2e)Hep3B (Liver)~23 µg/ml[7]
3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][8][9][10][11]tetrazine-8-carboxylate (IIIe)HL-60 (Leukemia)2.63[12]
3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][8][9][10][11]tetrazine-8-carboxylate (IIId)HL-60 (Leukemia)2.80[12]
Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are often attributed to their ability to inhibit COX and 5-lipoxygenase (5-LOX) pathways.[13]

Compound/AnalogueAssayInhibition/IC₅₀Reference
Indole-linked isoxazole (146)Carrageenan-induced paw edema77.42% reduction after 4h[13]
3-phenyl-5-furan isoxazole derivative (150)COX-2 InhibitionIC₅₀ = 9.16 ± 0.38 µM[13]
EASPA from Cocos nuciferaOxidative burst assayIC₅₀ = 10.31 ± 1.11 µg/mL[14]
Substituted-isoxazole derivative (5b)Carrageenan-induced rat paw edema76.71% edema inhibition in 3h[15]
Substituted-isoxazole derivative (5c)Carrageenan-induced rat paw edema75.56% edema inhibition in 3h[15]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12)COX-2 InhibitionIC₅₀ = 0.18 µM[16]
Antifungal Activity

Certain derivatives of this compound have been specifically designed and evaluated for their antifungal properties. One study indicates that the parent compound itself shows systemic antifungal activity, though this was accompanied by high levels of phytotoxicity.[17]

Compound/AnalogueFungal StrainMIC/EC₅₀ (µg/mL)Reference
5-methylisoxazole-4-carboxylic oxime ester (5g)Botrytis cinereaEC₅₀ = 1.95[3]
Isoxazolol pyrazole carboxylate (7ai)Rhizoctonia solaniEC₅₀ = 0.37[18]
Isoxazolol pyrazole carboxylate (7ai)Alternaria porriEC₅₀ = 2.24[18]
Isoxazolol pyrazole carboxylate (7ai)Marssonina coronariaEC₅₀ = 3.21[18]
2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB14)Candida albicansSelective activity[10]
2-(benzylamino)-1-(5-methylthiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB17)Candida albicansSelective activity[10]
Antibacterial Activity

The antibacterial potential of isoxazole derivatives has also been explored, with some analogues showing promising activity against both Gram-positive and Gram-negative bacteria.[19]

Compound/AnalogueBacterial StrainActivityReference
Isoxazole derivatives with methoxy, dimethylamino, and bromine substitutionsGram-positive and Gram-negativeEnhanced antibacterial activity[19]
Isoxazole derivatives with nitro and chlorine substitutionsGram-positive and Gram-negativeEnhanced antibacterial activity[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of isoxazole derivatives.

Synthesis of this compound

A general procedure involves the reaction of ethyl 2-ethoxymethyleneacetoacetate with aqueous hydroxylamine. The reaction mixture is typically refluxed, and the product is extracted and purified to yield this compound.[17]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cancer cells are seeded in 96-well plates and incubated.

  • The cells are then treated with various concentrations of the test compounds.

  • After a specified incubation period (e.g., 72 hours), MTT solution is added to each well.

  • Living cells with active mitochondrial reductases convert the MTT to formazan, which is a purple precipitate.

  • The formazan is then dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[12][14]

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

  • A pre-treatment dose of the test compound or a standard drug (e.g., Nimesulide) is administered to rats.[8]

  • After a set time, a sub-plantar injection of carrageenan is given to the right hind paw to induce inflammation.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.[8][15]

Antifungal Activity: Mycelium Growth Inhibition Method

This in vitro assay is used to determine the efficacy of compounds against phytopathogenic fungi.

  • The test compounds are dissolved in a solvent and added to a culture medium (e.g., potato dextrose agar) at various concentrations.

  • A mycelial disc of the test fungus is placed in the center of the medium-containing petri dish.

  • The plates are incubated at a suitable temperature (e.g., 25-28°C).

  • The diameter of the fungal colony is measured after a specific incubation period.

  • The percentage of mycelial growth inhibition is calculated, and the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) is determined.[18]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isoxazole derivatives stem from their interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms

anticancer_mechanisms cluster_isoxazole Isoxazole Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects Isoxazole This compound & Analogues HSP90 HSP90 Isoxazole->HSP90 Tubulin Tubulin Isoxazole->Tubulin STAT3 STAT3 Isoxazole->STAT3 COX COX Enzymes Isoxazole->COX Apoptosis Apoptosis HSP90->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis STAT3->AntiAngiogenesis COX->Apoptosis Apoptosis->CellCycleArrest

Caption: Anticancer mechanisms of isoxazole derivatives.

Anti-inflammatory Mechanisms

anti_inflammatory_mechanisms cluster_stimuli Inflammatory Stimuli cluster_pathway Arachidonic Acid Pathway cluster_isoxazole Inhibitory Action cluster_response Inflammatory Response Stimuli Tissue Injury / Pathogens ArachidonicAcid Arachidonic Acid Stimuli->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation Isoxazole Isoxazole Derivatives Isoxazole->COX Isoxazole->LOX

Caption: Anti-inflammatory action of isoxazole analogues.

Conclusion

This compound and its analogues represent a promising and versatile class of compounds with a wide array of biological activities. The available data, primarily from studies on its derivatives, highlight their potential in the development of new therapeutic agents for cancer, inflammation, and microbial infections. While direct comparative data for the parent compound is not extensively available, the structure-activity relationships derived from its analogues provide valuable insights for medicinal chemists. Further research focusing on a systematic comparison of this compound with a standardized panel of its analogues across various biological assays would be highly beneficial for a more comprehensive understanding of its therapeutic potential. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide aim to facilitate such future investigations.

References

A Comparative Guide to the X-ray Crystallography of Ethyl 5-methylisoxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and in the rational design of new therapeutic agents. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in solid-state materials, providing unparalleled accuracy in bond lengths, bond angles, and conformational details. This guide offers an objective comparison of X-ray crystallography with other analytical techniques for the structural characterization of ethyl 5-methylisoxazole-4-carboxylate and its derivatives, supported by experimental data for closely related compounds.

The Gold Standard: Unambiguous Structure by X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional map of electron density within a crystal. From this map, the precise positions of individual atoms can be determined, offering an unambiguous depiction of the molecular structure. This level of detail is indispensable for establishing structure-activity relationships (SAR) and for the validation of computationally derived models.

While a publicly available crystal structure for the parent compound, this compound, is not readily found, crystallographic data for its derivatives offer valuable insights into the structural characteristics of this class of molecules. Below is a summary of the crystallographic data for two such derivatives.

Comparative Crystallographic Data
ParameterEthyl 5-methyl-3-phenylisoxazole-4-carboxylate[1][2]5-Methylisoxazole-4-carboxylic acid[3]
Chemical Formula C₁₃H₁₃NO₃C₅H₅NO₃
Molecular Weight 231.24127.10
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
a (Å) 9.750 (8)7.2540 (15)
b (Å) 14.589 (13)6.4700 (13)
c (Å) 9.397 (8)12.273 (3)
α (°) 9090
β (°) 116.872 (13)90
γ (°) 9090
Volume (ų) 1192.3 (18)576.0 (2)
Z 44
Temperature (K) 273293
Radiation Mo KαMo Kα
R-factor 0.054Not Reported
wR-factor 0.186Not Reported

This data highlights the precise geometric parameters that can be obtained through X-ray diffraction, forming a solid foundation for further computational and medicinal chemistry studies.

Experimental Protocol for Single-Crystal X-ray Diffraction

The successful determination of a crystal structure by X-ray diffraction follows a well-established protocol, which can be broken down into four key stages[4][5]:

  • Crystallization: The initial and often most challenging step is the growth of high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and slow cooling.

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension and free of visible defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and space group. The initial crystal structure is then solved using computational methods (direct methods or Patterson synthesis). This initial model is then refined against the experimental data to yield the final, highly accurate molecular structure.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Purification Compound Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

A simplified workflow for determining a small molecule's crystal structure.

Comparison with Alternative Techniques

While X-ray crystallography is the gold standard for solid-state structure determination, other techniques provide complementary information or may be more suitable in specific scenarios.

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous 3D structure with high precision; provides absolute stereochemistry.[4][6]Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldProvides detailed information about molecular structure and connectivity in solution; allows for the study of dynamic processes.[6][7]Structure determination can be complex for larger molecules; does not provide the same level of precision for bond lengths and angles as X-ray crystallography.[6]
Computational Methods (e.g., DFT) Quantum mechanical calculations to predict molecular propertiesDoes not require a physical sample; can be used to predict structures of unstable or difficult-to-synthesize molecules; provides insights into electronic properties.[5]The accuracy of the predicted structure is highly dependent on the computational method and basis set used; requires experimental validation.
Cryo-Electron Microscopy (Cryo-EM) Imaging of flash-frozen molecules using an electron microscopeCan determine the structure of large macromolecular complexes that are difficult to crystallize; provides information about different conformational states.Generally provides lower resolution than X-ray crystallography for small molecules; requires specialized and expensive equipment.
Neutron Diffraction Diffraction of neutrons by a crystalExcellent for accurately locating light atoms, especially hydrogen, which is difficult with X-rays.Requires a nuclear reactor or spallation source; requires larger crystals than X-ray diffraction.

References

Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of Ethyl 5-methylisoxazole-4-carboxylate. Due to the limited availability of published, fully validated methods for this specific analyte, this document presents a comparison of representative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies developed for structurally similar isoxazole derivatives. The data and protocols herein serve as a practical reference for developing and validating analytical procedures for this compound.

Methodology Comparison

The selection of an analytical method for the quantification of a pharmaceutical compound is contingent on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile and widely used technique for the analysis of moderately polar and non-volatile compounds like this compound. Gas Chromatography with Flame Ionization Detection (GC-FID) offers an alternative approach, particularly suitable for volatile and thermally stable compounds.

The following table summarizes the performance characteristics of representative HPLC-UV and GC-FID methods for analogous isoxazole compounds. These values can be considered as typical performance targets during the development and validation of a method for this compound.

Parameter HPLC-UV Method (Analogous Isoxazole Derivative) GC-FID Method (Analogous Isoxazole Derivative)
Linearity (r²) > 0.999> 0.999
Range 5 - 60 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) ~0.5 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~3 µg/mL
Typical Retention Time 5 - 10 minutes10 - 15 minutes

Detailed Experimental Protocols

The following are detailed experimental protocols for representative HPLC-UV and GC-FID methods. These can be adapted and optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its degradation products.

a. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Run Time: 15 minutes

b. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the linear range (e.g., 5, 10, 20, 40, 60 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the mobile phase to obtain a theoretical concentration within the linear range of the method.

c. Validation Parameters to be Assessed

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate separation from degradation products.

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples of the same concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the analytical results.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound in samples where the analyte is sufficiently volatile and thermally stable.

a. Chromatographic Conditions

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Nitrogen or Helium, at a constant flow rate of 1.5 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL (split mode, e.g., 20:1)

b. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to achieve concentrations in the linear range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the solvent to obtain a theoretical concentration within the linear range of the method.

c. Validation Parameters to be Assessed The validation parameters to be assessed are the same as for the HPLC-UV method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness), with adjustments appropriate for a GC method. For specificity, potential interference from the sample matrix and any degradation products that are volatile would be evaluated.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the development and validation of an analytical method for the quantification of a pharmaceutical compound like this compound.

Analytical_Method_Workflow start Define Analytical Target Profile method_dev Method Development & Optimization (HPLC/GC) start->method_dev pre_validation Pre-Validation/ System Suitability method_dev->pre_validation validation Method Validation (ICH Q2) pre_validation->validation specificity Specificity/ Forced Degradation validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Validation Report & SOP Generation specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation routine_use Routine Analysis/ Quality Control documentation->routine_use

Caption: Workflow for Analytical Method Development and Validation.

A Spectroscopic Duel: Unmasking the Isomeric Differences Between Ethyl 5-methylisoxazole-4-carboxylate and its 3-methyl Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of Ethyl 5-methylisoxazole-4-carboxylate and its regioisomer, Ethyl 3-methylisoxazole-4-carboxylate, reveals key differences in their spectral fingerprints. This guide provides a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in synthetic chemistry and drug discovery.

The subtle shift of a methyl group from the 5-position to the 3-position on the isoxazole ring significantly influences the chemical environment of the molecule, leading to distinct spectroscopic characteristics. These differences are critical for unambiguous identification and characterization of these isomers in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a closely related analog for the 3-methyl isomer, Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, due to the limited availability of direct data for the exact 3-methyl isomer. The data for the 3-ethyl analog provides a valuable reference for predicting the spectral features of the 3-methyl isomer.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) and Multiplicity
This compound In CCl₄: δ 1.3 (t, 3H, -OCH₂CH₃), 2.6 (s, 3H, -CH₃), 4.2 (q, 2H, -OCH₂CH₃), 8.3 (s, 1H, isoxazole H-3)
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate In CCl₄: δ 1.3 (m, 6H, two -CH₃), 2.6 (s, 3H, C=C-CH₃), 2.7 (q, 2H, -CH₂CH₃), 4.2 (q, 2H, -OCH₂CH₃)[1]

Table 2: IR Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)
This compound ~1725 (C=O, ester), ~1605 (C=N, isoxazole), ~1300 (C-O, ester)
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate 1725 (C=O, ester), 1605 (C=N, isoxazole), 1300 (C-O, ester)[1]

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C₇H₉NO₃155.15[2]
Ethyl 3-methylisoxazole-4-carboxylate C₇H₉NO₃155.15[3]

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in the characterization of these isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be used. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.

Spectroscopic_Comparison cluster_isomers Isoxazole Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Ethyl_5-methylisoxazole-4-carboxylate Ethyl_5-methylisoxazole-4-carboxylate NMR NMR Ethyl_5-methylisoxazole-4-carboxylate->NMR IR IR Ethyl_5-methylisoxazole-4-carboxylate->IR MS MS Ethyl_5-methylisoxazole-4-carboxylate->MS Ethyl_3-methylisoxazole-4-carboxylate Ethyl_3-methylisoxazole-4-carboxylate Ethyl_3-methylisoxazole-4-carboxylate->NMR Ethyl_3-methylisoxazole-4-carboxylate->IR Ethyl_3-methylisoxazole-4-carboxylate->MS Spectral_Data_5-methyl Spectral Data (5-methyl isomer) NMR->Spectral_Data_5-methyl ¹H, ¹³C Spectral_Data_3-methyl Spectral Data (3-methyl isomer) NMR->Spectral_Data_3-methyl ¹H, ¹³C IR->Spectral_Data_5-methyl Vibrational Modes IR->Spectral_Data_3-methyl Vibrational Modes MS->Spectral_Data_5-methyl m/z MS->Spectral_Data_3-methyl m/z Comparative_Analysis Comparative Analysis Spectral_Data_5-methyl->Comparative_Analysis Spectral_Data_3-methyl->Comparative_Analysis

Caption: Workflow for the spectroscopic comparison.

Key Distinguishing Features

The primary distinguishing feature between the two isomers in their ¹H NMR spectra is the chemical shift of the proton on the isoxazole ring. For this compound, the proton at the 3-position is expected to appear as a singlet at a downfield chemical shift. In contrast, for Ethyl 3-methylisoxazole-4-carboxylate, the isoxazole ring lacks a proton, and instead, a signal for the methyl group at the 3-position would be observed.

While the IR spectra are expected to be very similar due to the presence of the same functional groups (ester, isoxazole), subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution pattern on the isoxazole ring. Both isomers will exhibit identical molecular weights and thus the same molecular ion peak in their mass spectra, however, their fragmentation patterns upon ionization could differ, providing another avenue for differentiation.

This comparative guide highlights the power of spectroscopic techniques in distinguishing between closely related isomers. The presented data and protocols serve as a valuable resource for chemists and researchers working with isoxazole derivatives.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-methylisoxazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Ethyl 5-methylisoxazole-4-carboxylate

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, ensuring compliance and safety.

This compound is a combustible liquid and is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Therefore, it must be handled and disposed of as hazardous waste. Under no circumstances should this chemical be disposed of in standard trash or down the drain.

Immediate Safety Precautions

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] For spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of waste containing this compound.

1. Waste Segregation:

  • Designate a specific, properly labeled hazardous waste container for the collection of this compound waste.

  • As a non-halogenated organic compound, it should be segregated from halogenated solvent waste.[2]

  • Do not mix with incompatible waste streams. While specific incompatibilities for this compound are not widely documented, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, and strong bases to prevent unforeseen reactions.

2. Waste Collection:

  • Collect all waste, including residues, contaminated materials (such as pipette tips, absorbent paper), and unused product, in the designated container.

  • The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.

  • The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat sources and direct sunlight.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • The primary and recommended method for the disposal of combustible organic compounds like this compound is controlled incineration at a licensed facility.[3] This process ensures the complete destruction of the chemical.

  • Do not attempt to neutralize the chemical waste in the lab unless you have a specific, validated protocol and the necessary expertise and equipment.

Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Isolate: Alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so.[2]

  • Containment: For liquid spills, use a chemical spill kit with an inert absorbent material like vermiculite or sand to contain the substance. Do not use combustible materials such as paper towels.[2]

  • Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in the designated hazardous waste container.[2][3]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the incident to the laboratory supervisor and the institutional EHS office.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

Table 2: Properties of this compound

PropertyValue
CAS Number 51135-73-0
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Flash Point 93.4 °C (200.1 °F)
Storage Class 10 - Combustible liquids

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B K Spill Occurs A->K C Segregate Waste: Collect in a labeled, non-halogenated hazardous waste container B->C D Is the container full? C->D E Continue collecting waste in the same container D->E No F Seal the container securely D->F Yes E->C G Store in a designated secondary containment area F->G H Contact EHS or licensed waste disposal contractor G->H I Arrange for pickup and disposal via incineration H->I J End: Waste Properly Disposed I->J L Follow Spill Management Protocol: Evacuate, Ventilate, Contain, Clean, Report K->L Emergency L->C

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-methylisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methylisoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.